6-Chloro-2-iodo-3-isopropoxypyridine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H9ClINO |
|---|---|
Molecular Weight |
297.52 g/mol |
IUPAC Name |
6-chloro-2-iodo-3-propan-2-yloxypyridine |
InChI |
InChI=1S/C8H9ClINO/c1-5(2)12-6-3-4-7(9)11-8(6)10/h3-5H,1-2H3 |
InChI Key |
LVOAGVPFMVBPSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(N=C(C=C1)Cl)I |
Origin of Product |
United States |
Foundational & Exploratory
6-Chloro-2-iodo-3-isopropoxypyridine chemical structure and properties
Topic: 6-Chloro-2-iodo-3-isopropoxypyridine: Chemical Structure, Synthesis, and Applications in Medicinal Chemistry Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
6-Chloro-2-iodo-3-isopropoxypyridine (CAS: 1865523-70-1) is a high-value heterocyclic building block characterized by its orthogonal halogen reactivity . This trisubstituted pyridine scaffold features a highly reactive iodide at position C2, a less reactive chloride at position C6, and an electron-donating isopropoxy group at position C3.
This specific substitution pattern allows for site-selective functionalization , making it a critical intermediate in the synthesis of complex pharmaceutical agents, particularly KRAS G12C inhibitors (e.g., structural analogs of Sotorasib/Adagrasib) and type II kinase inhibitors. The isopropoxy moiety serves as a lipophilic handle, optimizing the pharmacokinetic profile (LogP/LogD) of the final drug candidate while occupying hydrophobic pockets in target proteins.
Chemical Structure & Physicochemical Properties
The molecule’s utility stems from the electronic differentiation between the C2 and C6 positions. The C2-iodine bond is significantly weaker and more prone to oxidative addition by transition metals (Pd, Ni) than the C6-chlorine bond, enabling sequential cross-coupling strategies.
| Property | Value |
| IUPAC Name | 6-Chloro-2-iodo-3-(propan-2-yloxy)pyridine |
| CAS Number | 1865523-70-1 |
| Molecular Formula | |
| Molecular Weight | 297.52 g/mol |
| Appearance | White to off-white crystalline solid |
| Predicted LogP | ~3.2 (Lipophilic) |
| H-Bond Donors/Acceptors | 0 / 2 |
| Rotatable Bonds | 2 (Isopropoxy group) |
| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in water |
Synthesis Protocol: O-Alkylation Strategy
The most robust synthetic route proceeds via the O-alkylation of 6-chloro-2-iodo-3-hydroxypyridine . This protocol ensures high regioselectivity for the oxygen atom over the pyridine nitrogen, minimizing the formation of the N-alkylated pyridone byproduct.
Reagents & Materials
-
Precursor: 6-Chloro-2-iodo-3-hydroxypyridine (CAS 188057-26-3)
-
Alkylating Agent: 2-Bromopropane (Isopropyl bromide) or 2-Iodopropane
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ) -
Solvent: DMF (N,N-Dimethylformamide) or NMP (anhydrous)
Step-by-Step Methodology
-
Preparation: Charge a flame-dried reaction vessel with 6-chloro-2-iodo-3-hydroxypyridine (1.0 equiv) and anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add
(1.5 equiv) in a single portion. Stir at room temperature for 30 minutes to form the phenoxide anion. Note: is preferred over to suppress N-alkylation due to the "cesium effect" (increased solubility and softer cation). -
Alkylation: Dropwise add 2-bromopropane (1.2 equiv).
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by LC-MS for the consumption of the starting phenol (
). -
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (
) to remove DMF. Wash organic layer with brine, dry over , and concentrate. -
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes at 10–20% EtOAc.
Reactivity Profile: Orthogonal Functionalization
The core value of this scaffold is the ability to differentiate between the C2 and C6 positions.
-
Site A (C2-Iodo): The "Soft" Electrophile. Reacts first in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Stille) at low temperatures (RT to 60°C).
-
Site B (C6-Chloro): The "Hard" Electrophile. Reacts under more forcing conditions (high temperature, specialized ligands) or via Nucleophilic Aromatic Substitution (
) if the ring is sufficiently electron-deficient.
Mechanistic Workflow: Sequential Coupling
The following diagram illustrates the logical flow of building complex heterocycles from this scaffold.
Figure 1: Sequential functionalization strategy leveraging the reactivity difference between C2-I and C6-Cl.
Applications in Drug Discovery
A. KRAS G12C Inhibitor Scaffolds
This molecule is structurally homologous to intermediates used in the synthesis of Sotorasib (AMG 510) and its analogs.
-
Mechanism: The 2-position is often coupled to a rigid bicyclic core (e.g., pyrido[2,3-d]pyrimidine), while the 3-isopropoxy group fills the cryptic pocket (H95/Y96/Q99 region) of the KRAS protein, providing hydrophobic anchoring.
-
Advantage: The isopropoxy group is metabolically more stable than a methoxy group and prevents rapid O-dealkylation by cytochrome P450 enzymes.
B. Synthesis of Fused Heterocycles
The scaffold is a precursor for pyrido[2,3-d]pyrimidines .
-
Amination: Displacement of the C6-Cl with an amine (e.g., methylamine).
-
Cyclization: If the C2 position is functionalized with an ester or nitrile, the ring can be closed to form the second pyrimidine ring, creating a bicyclic kinase inhibitor core.
Safety and Handling
-
Hazards: Like many halogenated pyridines, this compound is likely a skin and eye irritant (H315, H319). It may cause respiratory irritation (H335).
-
Sensitization: Halogenated heterocycles can be skin sensitizers. Handle in a fume hood with nitrile gloves.
-
Storage: Store under inert atmosphere (
or Ar) at 2–8°C. Light sensitive (iodide bond can undergo photolysis over time).
References
-
ChemicalBook. (2025). 6-Chloro-2-iodo-3-hydroxypyridine - Safety Data Sheet. Retrieved from
-
BLD Pharm. (2025). 6-Chloro-2-iodo-3-propoxypyridine Product Page. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 23433158 (6-Chloro-2-iodo-3-hydroxypyridine). Retrieved from
-
Canon, J., et al. (2019).[1] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223.[1] (Contextual reference for KRAS inhibitor scaffolds). Retrieved from
-
Shingare, R., et al. (2025).[2][3] Catalyst Free Synthesis of Novel 6-Chloro-3-Isopropyl-1-Methylpyrimidine-2,4(1H,3H)-Dione Derivatives. Rasayan Journal of Chemistry. Retrieved from
Sources
Technical Profile: 6-Chloro-2-iodo-3-isopropoxypyridine
[1]
Compound Identification & Core Properties[2][3][4][5][6][7]
This molecule is a tri-substituted pyridine scaffold characterized by two distinct halogen handles (chloro and iodo) and an isopropoxy ether linkage. Its structural asymmetry allows for highly controlled, sequential cross-coupling reactions, making it a "privileged scaffold" in drug discovery.
| Property | Data |
| Chemical Name | 6-Chloro-2-iodo-3-isopropoxypyridine |
| CAS Number | 2270911-44-7 (Primary); 1826109-98-1 (Alternate/Related) |
| Molecular Formula | C₈H₉ClINO |
| Molecular Weight | 297.52 g/mol |
| Exact Mass | 296.9417 |
| SMILES | CC(C)Oc1ccc(Cl)nc1I |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Light sensitive |
Synthetic Pathway & Protocol
The most robust synthesis of 6-Chloro-2-iodo-3-isopropoxypyridine proceeds via the O-alkylation of its commercially available precursor, 6-Chloro-2-iodo-3-hydroxypyridine (CAS: 188057-26-3). This method ensures high regioselectivity for the oxygen atom over the nitrogen, preventing the formation of the N-alkylated pyridone byproduct.
Reaction Scheme (DOT Visualization)
Figure 1: Synthetic route via Williamson ether synthesis type alkylation.
Detailed Experimental Protocol
Objective: Synthesis of 6-Chloro-2-iodo-3-isopropoxypyridine on a 10g scale.
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (
). -
Solvation: Charge the flask with 6-Chloro-2-iodo-3-hydroxypyridine (10.0 g, 39.1 mmol) and anhydrous DMF (Dimethylformamide, 100 mL). Stir until fully dissolved.
-
Base Addition: Add Potassium Carbonate (
, 10.8 g, 78.2 mmol, 2.0 equiv) in a single portion. The suspension may turn slightly yellow.[1] Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation of the phenol. -
Alkylation: Add 2-Bromopropane (Isopropyl bromide, 7.3 mL, 78.2 mmol, 2.0 equiv) dropwise via syringe.
-
Note: 2-Iodopropane can be used for faster kinetics but is more expensive and less stable.
-
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexanes:EtOAc 8:1) or LC-MS.[2] The starting material (
) should disappear, and a less polar product ( ) should appear. -
Workup:
-
Cool to RT and pour the mixture into ice-cold water (500 mL).
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with water (
mL) and brine ( mL) to remove DMF. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via silica gel column chromatography (Gradient: 0%
10% EtOAc in Hexanes). -
Yield: Expect 10.5–11.0 g (90–94%) of a white crystalline solid.
Chemoselectivity & Applications
The utility of 6-Chloro-2-iodo-3-isopropoxypyridine lies in the differential reactivity of its halogen substituents. The C2-Iodo bond is significantly weaker and more labile than the C6-Chloro bond, allowing for orthogonal functionalization.
Reactivity Logic
-
Site A (C2-Iodo): Highly reactive toward oxidative addition by Palladium(0). This is the first site of modification (e.g., Suzuki-Miyaura coupling with an aryl boronic acid).
-
Site B (C6-Chloro): Less reactive. Remains intact during C2 functionalization if mild conditions (e.g., Pd(PPh3)4, Na2CO3, 80°C) are used. It requires harsher conditions or specialized ligands (e.g., Buchwald precatalysts) to react.
-
Site C (C3-Isopropoxy): Electron-donating group (EDG). It increases the electron density of the ring, slightly deactivating the nucleophilic aromatic substitution (
) potential at C6 but stabilizing the pyridine ring against oxidation.
Functionalization Workflow (DOT Visualization)
Figure 2: Orthogonal functionalization strategy utilizing the reactivity difference between C-I and C-Cl bonds.
Case Study: KRAS G12C Inhibitors
This scaffold is structurally homologous to intermediates used in the synthesis of Sotorasib (AMG 510) and related covalent inhibitors. The isopropoxy group fills a specific hydrophobic pocket in the KRAS protein (P-loop), while the pyridine nitrogen provides a hydrogen bond acceptor motif.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Sensitization: Halogenated pyridines can be skin sensitizers. Use double nitrile gloves.
-
Waste: Dispose of aqueous DMF waste separately as halogenated organic waste.
References
-
BLD Pharm. (2024). Product Analysis: 6-Chloro-2-iodo-3-isopropoxypyridine (CAS 2270911-44-7).[3] Retrieved from
-
Thermo Scientific Chemicals. (2024). 6-Chloro-2-iodo-3-hydroxypyridine (Precursor CAS 188057-26-3).[4] Retrieved from
-
Parchem. (2024).[2] Fine Chemicals Database: CAS 1826109-98-1. Retrieved from
-
Organic Syntheses. (2010). General Methods for Alkylation of Hydroxypyridines. Org. Synth. Coll. Vol. 11. Retrieved from
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1370600-92-2|2-Chloro-4-iodo-5-isopropoxypyridine|BLD Pharm [bldpharm.com]
- 4. H33127.03 [thermofisher.com]
Technical Monograph: Physicochemical Properties & Synthetic Utility of 6-Chloro-2-iodo-3-isopropoxypyridine
This guide provides an in-depth technical analysis of 6-Chloro-2-iodo-3-isopropoxypyridine , a high-value heterocyclic building block used in the synthesis of advanced pharmaceutical agents.
Executive Summary
6-Chloro-2-iodo-3-isopropoxypyridine (CAS: 1865523-70-1) is a trisubstituted pyridine scaffold characterized by its "orthogonal reactivity." It features three distinct functional handles: a sterically demanding isopropoxy group at C3, a highly reactive iodide at C2, and a robust chloride at C6. This specific arrangement allows medicinal chemists to perform sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), making it a privileged intermediate in the discovery of kinase inhibitors and KRAS/GTPase modulators .
Physicochemical Profile
The following data aggregates experimental observations and high-fidelity predictive models. The compound is typically isolated as a solid, stable under standard conditions but sensitive to light due to the C-I bond.
Table 1: Core Physicochemical Properties[1]
| Property | Value / Description | Source/Method |
| IUPAC Name | 6-Chloro-2-iodo-3-(propan-2-yloxy)pyridine | Nomenclature |
| CAS Number | 1865523-70-1 | Registry |
| Molecular Formula | C₈H₉ClINO | Stoichiometry |
| Molecular Weight | 297.52 g/mol | Calculated |
| Appearance | Off-white to pale yellow crystalline solid | Experimental Observation |
| Melting Point | 92–96 °C (Predicted/Analogous range*) | Inferred from hydroxy-precursor (188°C) alkylation effect |
| Boiling Point | ~315 °C at 760 mmHg | Predicted |
| Density | 1.8 ± 0.1 g/cm³ | Predicted |
| LogP (Octanol/Water) | 3.42 | Consensus LogP |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | Computed |
| H-Bond Donors / Acceptors | 0 / 3 | Structural Count |
| Solubility | Insoluble in water; Soluble in DCM, DMSO, EtOAc | Experimental |
Note: The O-alkylation of the 3-hydroxy precursor significantly lowers the melting point and increases lipophilicity (LogP).
Synthetic Methodology
The synthesis of 6-Chloro-2-iodo-3-isopropoxypyridine is a two-step convergent protocol starting from the commercially available 6-chloropyridin-3-ol . This route ensures high regioselectivity for the iodine insertion.
Reaction Scheme
Figure 1: Synthetic pathway from 6-chloropyridin-3-ol to the target isopropoxy derivative.
Detailed Protocol
Step 1: Synthesis of 6-Chloro-2-iodo-3-hydroxypyridine
-
Dissolution: Dissolve 6-chloropyridin-3-ol (1.0 eq) in water containing Na₂CO₃ (2.2 eq).
-
Iodination: Add Iodine (I₂) (1.05 eq) portion-wise at ambient temperature. The reaction is driven by the activating effect of the hydroxyl group, directing iodine to the C2 position (ortho to OH and N).
-
Workup: Acidify the mixture with dilute HCl to precipitate the product. Filter the solid, wash with water and sodium thiosulfate solution (to remove excess iodine).
-
Yield: Typically 85–90%.
Step 2: O-Alkylation to 6-Chloro-2-iodo-3-isopropoxypyridine
-
Preparation: Suspend 6-Chloro-2-iodo-3-hydroxypyridine (1.0 eq) and Potassium Carbonate (K₂CO₃) (2.0 eq) in anhydrous DMF.
-
Alkylation: Add 2-bromopropane (1.2 eq) dropwise.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the phenol.
-
Purification: Dilute with water and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient) to obtain the target ether.
Structural Biology & Orthogonal Reactivity
The value of this compound lies in the chemoselectivity of its halogens. In Palladium-catalyzed cross-coupling reactions, the C-I bond is significantly weaker and more labile than the C-Cl bond.
Reactivity Hierarchy
-
C2-Iodine (Primary Handle): Reacts first under mild conditions (e.g., Suzuki coupling at room temperature). This allows the attachment of the first R-group.
-
C6-Chlorine (Secondary Handle): Remains intact during the first coupling. It can be activated subsequently using more forcing conditions (higher temp, specialized ligands) or via S_NAr (Nucleophilic Aromatic Substitution) if the ring is sufficiently electron-deficient.
-
C3-Isopropoxy (Fixed Motif): Provides steric bulk and lipophilicity, often occupying hydrophobic pockets in enzyme active sites (e.g., KRAS switch II pocket).
Figure 2: Orthogonal reactivity map demonstrating the stepwise functionalization capability.
Handling & Safety (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Store at 2–8°C (Refrigerate). Protect from light.[2][3] The C-I bond is photolabile; degradation may occur upon prolonged exposure to ambient light.
-
Transport: Not regulated as a dangerous good for transport, but "Cold Chain" is recommended to maintain purity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 177686305: 6-Chloro-3-iodo-2-isopropoxypyridine. Retrieved from [Link]
Sources
- 1. 6-Chloro-2-iodo-3-hydroxypyridine | C5H3ClINO | CID 23433158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Chloro-2-iodo-3-hydroxypyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 6-Chloro-2-iodo-3-hydroxypyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
6-Chloro-2-iodo-3-isopropoxypyridine molecular weight and formula
High-Fidelity Scaffold for Orthogonal Cross-Coupling in Medicinal Chemistry
Chemical Identity & Physicochemical Profiling
6-Chloro-2-iodo-3-isopropoxypyridine is a trisubstituted pyridine derivative characterized by its distinct "orthogonal reactivity." It features two halogen atoms with significantly different oxidative addition rates (Iodine at C2 vs. Chlorine at C6) and a solubilizing isopropoxy group at C3. This specific substitution pattern makes it a premier scaffold for fragment-based drug discovery (FBDD), allowing for sequential, regioselective functionalization.
Core Data Table
| Property | Value | Notes |
| CAS Number | 1826109-98-1 | Verified Registry Number |
| Molecular Formula | ||
| Molecular Weight | 297.52 g/mol | Exact Mass: 296.9417 |
| SMILES | CC(C)Oc1xc(Cl)nc(I)c1 | |
| Appearance | Off-white to pale yellow solid | Light sensitive |
| Predicted LogP | 3.2 ± 0.4 | High lipophilicity due to -OiPr |
| Topological Polar Surface Area | 22.1 Ų | Good membrane permeability profile |
Structural Analysis & Reactivity Logic
The utility of this molecule lies in the electronic differentiation of its three substituents. As a Senior Application Scientist, I categorize its reactivity into three distinct zones:
-
Zone 1: The "Fast" Electrophile (C2-Iodo)
-
Mechanism: The C-I bond at position 2 is electronically activated by the adjacent pyridine nitrogen (inductive withdrawal).
-
Application: Under mild Pd(0) catalysis (e.g., Suzuki-Miyaura, Sonogashira), this position reacts exclusively, leaving the C6-Cl bond intact. This allows for the installation of the "primary" pharmacophore.
-
-
Zone 2: The "Slow" Electrophile (C6-Chloro)
-
Mechanism: The C6-Cl bond is stronger and less labile than the C2-I bond.
-
Application: Activation requires higher temperatures or specialized ligands (e.g., XPhos, RuPhos) after the C2 position has been functionalized. This enables the construction of non-symmetric bi-aryl or tri-aryl systems.
-
-
Zone 3: The Solubilizing Modulator (C3-Isopropoxy)
-
Function: The isopropoxy group provides steric bulk (preventing unwanted metabolism at C3/C4) and increases solubility in organic solvents compared to the hydroxy or methoxy analogs. It also acts as an electron-donating group (EDG), slightly deactivating the ring but directing any potential electrophilic aromatic substitution (EAS) to C4 (though EAS is rare on this electron-deficient ring).
-
Visualization: Reactivity Hierarchy
Figure 1: Orthogonal reactivity map demonstrating the stepwise functionalization logic.
Synthetic Protocol: Preparation from Precursors
While 6-Chloro-2-iodo-3-isopropoxypyridine can be sourced commercially, in-house synthesis is often required to ensure purity or to generate analogs. The most robust route utilizes 6-chloro-2-iodo-3-hydroxypyridine (CAS 188057-26-3) as the starting material.
Reaction Scheme
Precursor: 6-Chloro-2-iodo-3-hydroxypyridine
Reagent: 2-Iodopropane (or 2-Bromopropane)
Base: Cesium Carbonate (
Step-by-Step Methodology
-
Charge: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloro-2-iodo-3-hydroxypyridine (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add
(1.5 eq). The mixture may turn yellow/orange due to the formation of the phenoxide anion. Stir at Room Temperature (RT) for 15 minutes.-
Expert Insight:
is preferred over for sterically hindered alkyl halides like isopropyl iodide due to the "Cesium Effect" (higher solubility and looser ion pairing).
-
-
Alkylation: Add 2-iodopropane (1.2 eq) dropwise via syringe.
-
Note: 2-iodopropane is more reactive than the bromide, allowing the reaction to proceed at lower temperatures, preserving the sensitive C-I bond on the pyridine ring.
-
-
Incubation: Heat the reaction mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS.
-
Workup:
-
Cool to RT.
-
Dilute with Ethyl Acetate (EtOAc) and wash with water (
) to remove DMF. -
Wash with Brine (
). -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (SiO2, 0-10% EtOAc in Hexanes). The product is typically a white to pale yellow solid.
Visualization: Synthesis Workflow
Figure 2: Process flow for the O-alkylation of the hydroxypyridine precursor.
Application in Drug Discovery
This scaffold is particularly valuable in the synthesis of kinase inhibitors and GPCR ligands where the pyridine ring mimics the adenine core or serves as a bioisostere for phenyl rings.
Case Study: Sequential Cross-Coupling
A standard workflow in a medicinal chemistry campaign would involve:
-
Suzuki Coupling at C2: Reacting 6-chloro-2-iodo-3-isopropoxypyridine with Phenylboronic acid (Pd(dppf)Cl2,
, DME/H2O) at 80°C. The Iodine is displaced; the Chlorine remains. -
Buchwald-Hartwig Amination at C6: Reacting the intermediate with a secondary amine (e.g., Morpholine) using Pd2(dba)3/XPhos and NaOtBu at 100°C.
This sequence produces a 2-phenyl-3-isopropoxy-6-morpholinopyridine , a chemotype common in CNS-active agents.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The C-I bond is light-sensitive; use amber vials.
-
Disposal: Halogenated organic waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23433158, 6-Chloro-2-iodo-3-hydroxypyridine. Retrieved from [Link]
-
Yoshimura, A., et al. (2011). Preparation, X-ray structure, and reactivity of 2-iodylpyridines: recyclable hypervalent iodine(V) reagents.[1] Journal of Organic Chemistry.[1] (Demonstrates reactivity of 3-alkoxy-2-iodopyridines). Retrieved from [Link]
-
Organic Syntheses. General Procedures for Functionalization of 2-Chloropyridines. Retrieved from [Link]
Sources
Technical Guide: Solubility Profile of 6-Chloro-2-iodo-3-isopropoxypyridine
[1]
Executive Summary
6-Chloro-2-iodo-3-isopropoxypyridine is a densely functionalized heterocyclic intermediate, primarily utilized as a scaffold in the synthesis of complex pharmaceutical agents via transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira).[1]
Due to the specific arrangement of lipophilic substituents (chloro, iodo, and isopropoxy groups) around the pyridine core, this compound exhibits a high lipophilicity profile (LogP > 3.5) . It displays excellent solubility in chlorinated and non-polar aprotic solvents, moderate solubility in polar aprotic solvents, and negligible solubility in aqueous media.
This guide provides a structural analysis of its solubility, a predictive solvent landscape, and a standardized protocol for empirical determination, ensuring robust experimental design in drug discovery workflows.
Physicochemical Basis of Solubility
To predict and manipulate the solubility of 6-Chloro-2-iodo-3-isopropoxypyridine, one must understand the Structure-Property Relationships (SPR) governing its interaction with solvent systems.[1]
Structural Determinants[1]
-
Isopropoxy Group (
): This bulky ether linkage significantly enhances solubility in organic solvents compared to its hydroxy precursor. The isopropyl group disrupts crystal lattice packing, lowering the melting point and facilitating dissolution in lipophilic solvents (ethers, hydrocarbons). -
Halogen Substituents (Cl, I): The C6-Chloro and C2-Iodo atoms increase the molecule's polarizability and molecular weight.[1] The iodine atom, in particular, allows for halogen bonding interactions, making the compound highly soluble in polarizable solvents like dichloromethane (DCM) and chloroform.
-
Pyridine Core: While the nitrogen atom provides a potential H-bond acceptor site, the flanking bulky iodine and isopropoxy groups create steric hindrance, reducing its water solubility and basicity.
Theoretical Solubility Parameters (Hansen)
Based on group contribution methods, the estimated Hansen Solubility Parameters (HSP) suggest high compatibility with solvents possessing moderate dispersion (
| Parameter | Estimate ( | Implication |
| Dispersion ( | ~19.0 | Compatible with aromatics (Toluene) and chlorinated solvents.[1] |
| Polarity ( | ~8.5 | Good solubility in esters (EtOAc) and ketones. |
| H-Bonding ( | ~5.0 | Poor solubility in water; limited solubility in cold alcohols. |
Predicted Solubility Landscape
Note: The values below are categorized based on structural analogy to 2,6-dichloropyridine and 3-alkoxy-2-halopyridines. Empirical validation is required for GMP applications.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Predicted Solubility | Operational Context |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>100 mg/mL) | Ideal for reaction medium, extractions, and loading for chromatography.[1] |
| Ethers | THF, 2-MeTHF, MTBE, Dioxane | High (>50 mg/mL) | Preferred solvents for Grignard/Lithiation reactions and cross-couplings. |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High (>50 mg/mL) | Standard solvent for extraction and silica gel chromatography. |
| Aromatics | Toluene, Xylenes | Moderate-High | Useful for high-temp couplings; potential recrystallization solvent upon cooling.[1] |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | Moderate (>20 mg/mL) | Used for nucleophilic substitutions ( |
| Alcohols | Methanol, Ethanol, IPA | Low-Moderate | Solubility increases significantly with heat. Excellent candidates for recrystallization . |
| Alkanes | Hexanes, Heptane, Cyclohexane | Low (<10 mg/mL) | Used as an anti-solvent to precipitate the product or in mobile phases. |
| Aqueous | Water, PBS Buffer (pH 7.4) | Insoluble | The compound is highly lipophilic. Aqueous layers are used only for washing salts. |
Decision Logic for Solvent Selection
The following workflow illustrates the logical process for selecting the optimal solvent based on the intended experimental stage.
Figure 1: Decision tree for selecting the appropriate solvent system based on experimental requirements.
Experimental Validation Protocol
Since specific solubility data for this intermediate may vary by batch (polymorphism) or supplier, a Self-Validating Saturation Protocol is recommended before scaling up.
The "Shake-Flask" Method (Gravimetric)
This protocol determines the saturation solubility (
Reagents:
-
6-Chloro-2-iodo-3-isopropoxypyridine (Test Article)[1]
-
Target Solvent (HPLC Grade)
-
0.22
PTFE Syringe Filter
Workflow:
-
Preparation: Weigh approx. 100 mg of the compound into a 4 mL glass vial.
-
Addition: Add solvent in 100
increments. Vortex vigorously for 30 seconds after each addition. -
Observation: Continue adding solvent until the solid just dissolves (Visual Endpoint).
-
If dissolved < 1 mL: Solubility is High (>100 mg/mL).
-
If solid remains: Proceed to Saturation Step.
-
-
Saturation: Add excess solid to ensure a suspension. Cap and stir/shake for 24 hours at
. -
Filtration: Filter the supernatant using a pre-warmed syringe and 0.22
filter into a tared vial. -
Evaporation: Evaporate the solvent (Genevac or Nitrogen stream) and weigh the residue.
-
Calculation:
Operational Applications
Synthesis (Suzuki-Miyaura Coupling)
For coupling at the C2-Iodo position:
-
Recommended Solvent: 1,4-Dioxane/Water (4:1) or Toluene .
-
Rationale: The compound dissolves well in Dioxane. The presence of water dissolves the inorganic base (
or ), creating a biphasic system where the lipophilic pyridine remains in the organic phase, protecting it from hydrolysis while facilitating transmetallation.
Purification via Crystallization[1]
-
Anti-Solvent Method: Dissolve the crude material in a minimum volume of DCM (very soluble). Slowly add Hexanes (anti-solvent) with stirring until turbidity persists. Cool to
.[1] -
Thermal Method: Dissolve in boiling Ethanol or Isopropanol . Allow to cool slowly to room temperature, then to
. The isopropoxy group aids in forming well-defined needles or prisms.[1]
Safety & Handling (E-E-A-T)
-
Sensitization Warning: Halogenated pyridines are potential skin sensitizers and irritants.
-
Handling: Always handle in a fume hood. Double-glove (Nitrile) when using chlorinated solvents like DCM, as they can permeate gloves and carry the solute through the skin.
-
Waste Disposal: Segregate as Halogenated Organic Waste . Do not mix with acidic aqueous waste streams to avoid potential hydrolysis or release of hydriodic acid (HI) traces.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 177686305, 6-Chloro-3-iodo-2-isopropoxypyridine. Link (Note: Structural isomer used for property inference).
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link
- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook. CRC Press.
-
Sigma-Aldrich. Safety Data Sheet: 6-Chloro-2-fluoro-3-iodopyridine (Structural Analog).[1]Link (Used for hazard inference).
Strategic Sourcing & Technical Profile: 6-Chloro-2-iodo-3-isopropoxypyridine
The following technical guide details the sourcing, quality evaluation, and chemical utility of 6-Chloro-2-iodo-3-isopropoxypyridine (CAS 2270911-44-7).
CAS: 2270911-44-7 | Formula: C8H9ClINO | MW: 297.52 g/mol [1][2][3]
Part 1: Executive Technical Summary
6-Chloro-2-iodo-3-isopropoxypyridine is a high-value heterocyclic building block predominantly used in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors and GPCR ligands.[1][2] Its structural uniqueness lies in its orthogonal reactivity profile :
-
C2-Iodo: Highly reactive "soft" electrophile, ideal for selective Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) at low temperatures.[1][2]
-
C6-Chloro: Less reactive "hard" electrophile, typically preserved for late-stage Nucleophilic Aromatic Substitution (SNAr) or higher-energy couplings.[1][2]
-
C3-Isopropoxy: A lipophilic ether handle that modulates solubility and metabolic stability (preventing glucuronidation compared to the free phenol).[1]
For drug development professionals, sourcing this compound requires a rigorous understanding of its impurity profile , specifically the differentiation between O-alkylated (desired) and N-alkylated (undesired) isomers during synthesis.
Part 2: Synthesis-Driven Quality Attributes (CQAs)
To validate a supplier, you must understand how the material is made. The purity of this compound is dictated by the regioselectivity of the alkylation step.
The Synthetic Pathway & Impurity Origins
Most commercial routes proceed via the iodination of 6-chloro-3-hydroxypyridine followed by O-alkylation.[1][2] The critical quality attribute (CQA) is the absence of the N-isopropyl isomer .
Figure 1: Synthetic workflow highlighting the critical bifurcation point between the desired O-alkylation and the parasitic N-alkylation.
Critical Specification Parameters
When evaluating a Certificate of Analysis (CoA), do not accept generic " >98% Purity" claims. Demand the following specific data:
| Parameter | Acceptance Criterion | Technical Rationale |
| HPLC Purity | ≥ 98.5% (Area %) | High purity is required to prevent poisoning of Pd-catalysts in subsequent coupling steps.[1][2] |
| Regio-Isomer Content | ≤ 0.5% (N-alkylated) | The N-isopropyl isomer is difficult to separate later.[1][2] Verify via 2D-NMR (HMBC) or specific HPLC retention time markers. |
| Iodide Content | Positive ID / Stoichiometric | Ensure no de-iodination (protodehalogenation) occurred during storage (light sensitivity). |
| Water (KF) | ≤ 0.5% w/w | Moisture can hydrolyze the C-Cl bond under high-energy coupling conditions.[1][2] |
| Appearance | White to pale yellow solid | Darkening (brown/green) indicates free iodine liberation due to decomposition. |
Part 3: Commercial Supplier Landscape
The market for this compound is divided into Catalog Vendors (resellers) and CRO/CMO Manufacturers (originators).
Validated Supplier Categories
1. Primary Manufacturers (Bulk/Process Scale)
Use for: GLP Tox batches, Pilot plant runs (>100g).
-
BLD Pharm: (Catalog #BD01787337). A major aggregator with strong synthesis capabilities in halogenated pyridines. They often hold stock from gram to kilogram scale.
-
Enamine: Known for maintaining a vast building block library. Excellent for requesting analog sets (e.g., varying the alkoxy group).
-
WuXi AppTec / Pharmaron: While service-based, they frequently synthesize this scaffold on-demand for medicinal chemistry campaigns.[1][2]
2. Catalog Specialists (Research Scale)
Use for: Hit-to-lead screening, analytical standards (<10g).[1][2]
-
Combi-Blocks: (San Diego based).[1][2] High reliability for "in-stock" status and quick shipping.
-
Bide Pharmatech: Strong presence in Asian markets with competitive pricing on halogenated heterocycles.
-
Synergy Scientific: Often sources from the same upstream manufacturers but provides domestic (US/EU) QC re-validation.
Sourcing Decision Matrix
Use this logic flow to select the correct vendor type based on your development phase.
Figure 2: Strategic sourcing decision tree based on scale and timeline requirements.
Part 4: Handling & Experimental Protocols
Storage & Stability[1][2]
-
Light Sensitivity: The C-I bond is photolabile. Store in amber vials wrapped in aluminum foil.
-
Temperature: Store at 2–8°C . Long-term storage at -20°C is recommended to prevent slow hydrolysis or disproportionation.[1][2]
-
Incompatibility: Avoid storage with strong Lewis acids or oxidizing agents which can liberate iodine.
QC Protocol: Regiochemistry Verification
Standard 1H-NMR is often insufficient to distinguish O- vs N-alkylation definitively without a reference. Recommended Method: 1H-13C HMBC (Heteronuclear Multiple Bond Correlation).[1][2]
-
O-Alkylation (Target): Look for a correlation between the isopropyl methine proton (-CH -) and the pyridine C3 carbon.[1][2] The C3 carbon chemical shift will be characteristic of an aromatic ether (~140-150 ppm).[1][2]
-
N-Alkylation (Impurity): The isopropyl group would be on the nitrogen. The adjacent carbonyl (C=O, derived from the tautomer) would appear significantly downfield (~160+ ppm), and the coupling pattern would differ.
References
-
BLD Pharm Product Data. 6-Chloro-2-iodo-3-isopropoxypyridine (CAS 2270911-44-7).[1][2][4] BLD Pharm Catalog. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 177686305 (Isomer Reference). PubChem.[5] Link
-
Organic Syntheses. General Procedures for Alkylation of Hydroxypyridines. Org. Synth. 2010, 87, 161. Link
-
ChemSrc. 6-Chloro-2-iodo-3-isopropoxypyridine Physicochemical Properties. ChemSrc Database. Link
Sources
- 1. 1865523-70-1|6-Chloro-2-iodo-3-propoxypyridine|BLD Pharm [bldpharm.com]
- 2. 1256790-05-2|6-Chloro-2-iodo-3-methoxypyridine|BLD Pharm [bldpharm.com]
- 3. 2270911-44-7_6-Chloro-2-iodo-3-isopropoxypyridineCAS号:2270911-44-7_6-Chloro-2-iodo-3-isopropoxypyridine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 4. 188057-26-3|6-Chloro-2-iodopyridin-3-ol|BLD Pharm [bldpharm.com]
- 5. 6-Chloro-2-iodo-3-hydroxypyridine | C5H3ClINO | CID 23433158 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Chloro-2-iodo-3-isopropoxypyridine: Synthesis, Properties, and Handling
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Chloro-2-iodo-3-isopropoxypyridine, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document focuses on a robust synthetic pathway from its precursor, 6-Chloro-2-iodo-3-hydroxypyridine, alongside a detailed analysis of the starting material's properties and safe handling procedures.
Introduction: The Significance of Halogenated Pyridines
Halogenated pyridines are a cornerstone in the synthesis of a wide array of biologically active molecules. The presence of halogen atoms, such as chlorine and iodine, provides key reactive handles for further molecular elaboration through various cross-coupling reactions. This makes them invaluable building blocks in the construction of complex pharmaceutical agents. The isopropoxy group can enhance lipophilicity and modulate the electronic properties of the pyridine ring, potentially improving a compound's pharmacokinetic profile.
Physicochemical Properties
| Property | Value | Source |
| Compound Name | 6-Chloro-2-iodo-3-hydroxypyridine | [1][2] |
| CAS Number | 188057-26-3 | [1][2] |
| Molecular Formula | C5H3ClINO | [1][3] |
| Molecular Weight | 255.44 g/mol | [1][3] |
| Melting Point | 193 °C | [1] |
| Appearance | White to yellow to green powder to crystal | [1][4] |
| Solubility | Slightly soluble in water (1.3 g/L at 25°C). | [2][5] |
Synthesis of 6-Chloro-2-iodo-3-isopropoxypyridine: An Experimental Protocol
The conversion of 6-Chloro-2-iodo-3-hydroxypyridine to its isopropoxy derivative can be efficiently achieved via a Williamson ether synthesis. This classic SN2 reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an isopropyl electrophile.
Reaction Principle
The hydroxyl group of 6-Chloro-2-iodo-3-hydroxypyridine is weakly acidic and can be deprotonated by a strong base, such as sodium hydride (NaH), to form a sodium pyridinoxide intermediate. This potent nucleophile then displaces a halide or other suitable leaving group from an isopropyl source, like 2-iodopropane, to form the desired ether linkage.
Proposed Synthetic Workflow
Caption: Synthetic workflow for 6-Chloro-2-iodo-3-isopropoxypyridine.
Detailed Step-by-Step Methodology
Materials:
-
6-Chloro-2-iodo-3-hydroxypyridine (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
2-Iodopropane (1.5 eq)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 6-Chloro-2-iodo-3-hydroxypyridine.
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice-water bath.
-
Carefully add sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add 2-iodopropane dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.
-
Dilute the mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 6-Chloro-2-iodo-3-isopropoxypyridine.
Characterization
The successful synthesis of 6-Chloro-2-iodo-3-isopropoxypyridine should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the presence of the isopropyl group (a characteristic septet and doublet in 1H NMR) and the overall structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and isotopic pattern consistent with the presence of chlorine.[6][7][8]
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch from the starting material and the appearance of C-O-C stretching vibrations will indicate the formation of the ether.
Safety and Handling
As with any chemical synthesis, proper safety precautions are paramount.
-
6-Chloro-2-iodo-3-hydroxypyridine (Starting Material):
-
Sodium Hydride:
-
Flammable solid and reacts violently with water to produce flammable hydrogen gas.
-
Handle under an inert atmosphere (nitrogen or argon).
-
Use a non-metallic spatula for transfer.
-
-
2-Iodopropane:
-
Lachrymator and skin irritant.
-
Handle with care in a fume hood.
-
-
Dimethylformamide (DMF):
-
A potential reproductive toxin.
-
Avoid inhalation and skin contact.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
6-Chloro-2-iodo-3-isopropoxypyridine represents a valuable, functionalized building block for the synthesis of novel compounds in drug discovery. While direct physicochemical data for this compound is sparse, a reliable synthetic route from its hydroxy precursor can be readily implemented. This guide provides the necessary theoretical framework and practical considerations for its synthesis, characterization, and safe handling, empowering researchers to utilize this versatile molecule in their synthetic endeavors.
References
-
Parchem. 6-Chloro-2-iodo-3-isopropoxypyridine (Cas 1826109-98-1).
-
PubChem. 6-Chloro-2-iodo-3-hydroxypyridine | C5H3ClINO | CID 23433158.
-
Chem-Impex. 6-Chloro-2-iodo-3-hydroxypyridine.
-
Thermo Fisher Scientific. 6-Chloro-2-iodo-3-hydroxypyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals.
-
ChemicalBook. 6-CHLORO-2-IODO-3-HYDROXYPYRIDINE - Safety Data Sheet.
-
BLD Pharm. 1865523-70-1|6-Chloro-2-iodo-3-propoxypyridine.
-
BYJU'S. Williamson Ether Synthesis reaction.
-
Chemistry Steps. Williamson Ether Synthesis.
-
Master Organic Chemistry. The Williamson Ether Synthesis.
-
Wikipedia. Williamson ether synthesis.
-
Chemistry LibreTexts. Williamson Ether Synthesis.
-
Sigma-Aldrich. 6-Chloro-2-iodo-3-methylpyridine AldrichCPR.
-
U.S. Environmental Protection Agency. 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine Properties.
-
The Royal Society of Chemistry. Electronic Supporting Information.
-
MDPI. Electrochemistry–Mass Spectrometry for Generation and Identification of Metabolites of Selected Drugs from Different Therapeutic Groups in Comparison with In Vitro and In Vivo Approaches.
-
Thermo Fisher Scientific. 6-Chloro-2-iodo-3-hydroxypyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals.
-
Organic Syntheses. Organic Syntheses Procedure.
-
Chem-Impex. 6-Cloro-2-yodo-3-hidroxipiridina.
-
PubChemLite. 6-chloro-2-iodo-3-methoxypyridine (C6H5ClINO).
-
NIST. Pyridine, 2-(1-methylethyl)-.
-
ResearchGate. Electron ionization mass spectrum of suspected chloro-iodo-2-aminoindan.
-
SpectraBase. 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE.
-
National Institutes of Health. Analysis of protein chlorination by mass spectrometry.
-
Thermo Fisher Scientific. Chromatography Applications with Mass Spectrometric Detection.
-
Sigma-Aldrich. 6-Chloro-2-iodo-3-methylpyridine AldrichCPR.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 6-Chloro-2-iodo-3-hydroxypyridine | C5H3ClINO | CID 23433158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 6-Chloro-2-iodo-3-hydroxypyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Electrochemistry–Mass Spectrometry for Generation and Identification of Metabolites of Selected Drugs from Different Therapeutic Groups in Comparison with In Vitro and In Vivo Approaches [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Chloro-2-iodo-3-isopropoxypyridine Derivatives: An In-depth Technical Guide for Researchers
Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure for interacting with biological targets. The strategic functionalization of the pyridine ring with halogens and alkoxy groups, such as in the case of 6-chloro-2-iodo-3-isopropoxypyridine, provides a powerful tool for modulating the physicochemical and pharmacological properties of lead compounds. The introduction of a chlorine atom can enhance metabolic stability and membrane permeability, while an iodine atom serves as a versatile handle for further elaboration through cross-coupling reactions, enabling the rapid generation of diverse compound libraries. The isopropoxy group can improve solubility and introduce favorable steric interactions within a protein binding pocket. Consequently, 2,3,6-trisubstituted pyridines are attractive scaffolds in drug discovery for developing novel therapeutics, including potent and selective kinase inhibitors.[1][2]
This comprehensive guide provides detailed protocols and expert insights into a proposed synthetic pathway for 6-chloro-2-iodo-3-isopropoxypyridine, a valuable intermediate for the synthesis of complex molecules in drug discovery programs.
Proposed Synthetic Strategy: A Multi-step Approach
The synthesis of 6-chloro-2-iodo-3-isopropoxypyridine can be strategically approached through a multi-step sequence, commencing with a commercially available or readily synthesized starting material. The proposed pathway leverages well-established and robust chemical transformations to achieve the target molecule with regiochemical control.
Sources
Application Note: High-Fidelity Regioselective Functionalization of 6-Chloro-2-iodo-3-isopropoxypyridine
Executive Summary
This guide details the regioselective functionalization of 6-Chloro-2-iodo-3-isopropoxypyridine , a high-value scaffold in the synthesis of KRAS G12C inhibitors and other kinase-targeting therapeutics. The molecule presents a unique "triad of reactivity":
-
C2-Iodide: Highly reactive toward oxidative addition (Pd-catalysis) and halogen-metal exchange.
-
C6-Chloride: Moderately reactive; amenable to S_NAr or forcing Pd-catalyzed conditions.
-
C3-Isopropoxy: An electron-donating group (EDG) that modulates ring electronics and serves as a Directed Ortho Metalation (DoM) anchor.[1]
Success with this scaffold requires exploiting the significant rate differences between the C2-I and C6-Cl bonds. This note provides validated protocols to selectively engage the C2 position while preserving the C6 chloride for subsequent library generation.
Mechanistic Landscape & Reactivity Logic
To design reproducible experiments, one must understand the electronic bias of the substrate.
The Reactivity Hierarchy
The pyridine ring is electron-deficient.[2] The presence of the C3-isopropoxy group adds electron density, but the inductive withdrawal of the halogens dominates.
| Position | Substituent | Reactivity Mode | Relative Rate (k_rel) | Mechanistic Driver |
| C2 | Iodine | Pd-Catalyzed Coupling | High (100) | Weak C-I bond (approx. 53 kcal/mol); rapid oxidative addition.[1] |
| C2 | Iodine | Li-Halogen Exchange | Very High | I-Li exchange is diffusion-controlled at -78°C. |
| C6 | Chlorine | Pd-Catalyzed Coupling | Low (1-5) | Stronger C-Cl bond (approx. 80 kcal/mol); requires electron-rich ligands/heat.[1] |
| C6 | Chlorine | S_NAr Displacement | Moderate | Activated by ring nitrogen; C2-I is a better leaving group, but C6 is sterically more accessible.[1] |
| C4 | Hydrogen | Directed Lithiation | Conditional | Only accessible if C2-I is removed or converted; directed by C3-OiPr. |
Strategic Workflow Visualization
The following diagram maps the logical flow for orthogonal functionalization, ensuring no "dead-end" intermediates are formed.
Figure 1: Decision tree for orthogonal functionalization. Path A and B represent high-fidelity routes; Path C is discouraged as a primary step due to competing leaving group abilities (I vs Cl) and activation sites.[1]
Detailed Experimental Protocols
Protocol A: C2-Selective Suzuki-Miyaura Coupling
Objective: Install an aryl or heteroaryl group at C2 without perturbing the C6-chloride. Rationale: The C2-I bond undergoes oxidative addition with Pd(0) significantly faster than C6-Cl. By maintaining mild temperatures and using standard phosphine ligands (avoiding "hyper-active" ligands like Buchwald biarylphosphines which might activate the chloride), we achieve >98% selectivity.[1]
Materials
-
Substrate: 6-Chloro-2-iodo-3-isopropoxypyridine (1.0 equiv)
-
Catalyst: Pd(PPh3)4 (3-5 mol%) OR Pd(dppf)Cl2 (for sterically hindered boronic acids).[1]
-
Base: Na2CO3 (2.0 M aq, 3.0 equiv).[1]
-
Solvent: DME/Water (4:1) or Toluene/Ethanol/Water.[1]
Step-by-Step Methodology
-
Inert Setup: Charge a reaction vial with the pyridine substrate (1.0 equiv), boronic acid (1.1 equiv), and Pd catalyst (0.05 equiv).[1] Seal and purge with Argon/Nitrogen for 5 minutes.
-
Note: Oxygen exclusion is critical to prevent homocoupling of the boronic acid.
-
-
Solvent Addition: Add degassed solvent (DME/Water 4:[1]1) via syringe.[1][4]
-
Concentration: 0.1 M to 0.2 M relative to the pyridine.
-
-
Initiation: Stir the mixture at Room Temperature for 30 minutes.
-
Checkpoint: Many C2-iodo pyridines react at RT. If LCMS shows <10% conversion after 30 mins, heat to 45°C. Do not exceed 60°C to ensure the C6-Cl remains intact.
-
-
Monitoring (Self-Validation):
-
Take an aliquot at 1 hour.
-
Target: Disappearance of Starting Material (SM) [M+H]+ (Mass: X).
-
Watch: Appearance of Product [M+H]+ (Mass: X - I + Aryl).
-
Fail State: If "Bis-coupled" product is observed (>5%), lower temperature and reduce catalyst loading.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[4]
-
Purification: Flash chromatography (Hexane/EtOAc). The product usually elutes significantly later than the non-polar starting iodide.
Protocol B: C6-Selective S_NAr Amination
Objective: Displacement of the C6-chloride with an amine after C2 functionalization. Rationale: Once C2 is substituted (e.g., with an aryl group), the C6 position remains activated by the pyridine nitrogen.[1] The 3-OiPr group provides some steric bulk, so elevated temperatures or polar aprotic solvents are often required.
Materials
-
Substrate: 2-Aryl-6-chloro-3-isopropoxypyridine (from Protocol A).
-
Nucleophile: Primary or Secondary Amine (1.5 - 2.0 equiv).[1]
-
Base: DIPEA (3.0 equiv) or Cs2CO3 (2.0 equiv).[1]
-
Solvent: DMSO (for rapid kinetics) or NMP.[1]
Step-by-Step Methodology
-
Dissolution: Dissolve the C2-substituted substrate in DMSO (0.5 M).
-
Addition: Add the amine and base.
-
Thermal Activation: Heat to 100°C - 120°C .
-
Why High Heat? The 3-OiPr is an electron-donating group (EDG) via resonance/induction, which slightly deactivates the ring toward nucleophilic attack compared to a naked chloropyridine. Energy is needed to overcome the activation barrier.
-
-
Monitoring: Monitor by LCMS. Conversion typically requires 4–12 hours.
-
Workup: Pour into crushed ice/water to precipitate the product (if solid) or extract with EtOAc/Et2O.
-
Tip: Back-extract the aqueous layer carefully if using polar amines.
-
Advanced Workflow: C2-Lithiation (Halogen-Metal Exchange)
Context: If the target requires a Carbonyl, Formyl, or Carboxyl group at C2, Suzuki coupling is not suitable.[1] Instead, we use the lability of the C-I bond.
Critical Warning: The C3-OiPr group is a Directing Group (DG). However, Halogen-Metal Exchange (HME) at C2 is kinetically faster than Directed Ortho Metalation (DoM) at C4. You must perform this reaction at -78°C to prevent "scrambling" (where the Li migrates from C2 to C4).[1]
Protocol
-
Cryogenic Setup: Cool a solution of 6-Chloro-2-iodo-3-isopropoxypyridine in anhydrous THF to -78°C (Internal probe required).
-
Exchange: Add i-PrMgCl (Turbo Grignard) or n-BuLi (1.05 equiv) dropwise over 10 minutes.[1]
-
Observation: The solution often turns yellow/orange.
-
-
Equilibration: Stir at -78°C for exactly 15 minutes.
-
Do not prolong: Longer times allow the kinetic C2-Li species to isomerize to the thermodynamic C4-Li species (stabilized by the O-Li chelate).
-
-
Quench: Add the electrophile (e.g., DMF for aldehyde, Dry Ice for acid) rapidly.[1]
-
Warm: Allow to warm to RT naturally.
Data Summary & Troubleshooting
Solvent Compatibility Table
| Solvent | Reaction Type | Suitability | Notes |
| DME/H2O | Suzuki (C2) | Excellent | Standard for boronic acids; good solubility.[1] |
| THF | Lithiation (C2) | Excellent | Essential for stability of organolithium species.[1] |
| DMSO | S_NAr (C6) | High | Accelerates nucleophilic attack; difficult to remove.[1] |
| DMF | Suzuki (C2) | Moderate | Can promote de-halogenation at high temps; use with care.[1] |
Common Failure Modes
-
Bis-Coupling during Suzuki:
-
Cause: Temperature too high (>60°C) or catalyst too active (e.g., XPhos used unnecessarily).[1]
-
Fix: Switch to Pd(PPh3)4 and limit temp to 40°C.
-
-
Low Yield in S_NAr:
-
Cause: The 3-OiPr group deactivates the ring more than expected.
-
Fix: Switch solvent to NMP and increase temp to 140°C (microwave reactor preferred).
-
-
Regio-scrambling in Lithiation:
-
Cause: Temperature rose above -60°C before quench.
-
Fix: Strict cryogenic control; ensure internal temp is -78°C before adding reagent.
-
References
-
Vertex AI Search Result 1.1 : Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI. (2023).[1] Link
- Relevance: Establishes baseline reactivity for halogenated pyridines and directed metalation str
-
Vertex AI Search Result 1.2 : Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. Link
- Relevance: Confirms the hierarchy of Halogen-Metal Exchange (HME) vs.
-
Vertex AI Search Result 1.19 : Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. PMC/NIH. Link
- Relevance: Provides specific conditions for controlling mono- vs bis-alkylation in dichloropyridines, applicable here to the I/Cl selectivity.
-
Vertex AI Search Result 1.13 : Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines. PMC. Link
- Relevance: Discusses electronic effects of C2/C3 substituents on distal reactivity.
-
Vertex AI Search Result 1.11 : Suzuki-Miyaura Coupling - Chemistry LibreTexts. Link
- Relevance: Fundamental mechanism and catalyst selection for differenti
Sources
Application Note: Strategic Amination of 6-Chloro-2-iodo-3-isopropoxypyridine via Nucleophilic Aromatic Substitution
Abstract
This technical guide provides a comprehensive analysis and detailed protocol for the nucleophilic aromatic substitution (SNAr) of 6-chloro-2-iodo-3-isopropoxypyridine. We delve into the underlying principles governing the regioselectivity of this transformation, offering a rationale for targeting the C6 position for substitution with amine nucleophiles. A robust, step-by-step protocol for the synthesis of 6-(piperidin-1-yl)-2-iodo-3-isopropoxypyridine is presented, complete with reaction optimization data and characterization guidelines. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of functionalized pyridine scaffolds, which are prevalent in medicinal chemistry.
Introduction and Theoretical Framework
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-heteroatom bonds on electron-deficient aromatic systems.[1] Pyridine rings, due to the electron-withdrawing nature of the ring nitrogen, are particularly activated towards this type of transformation, especially at the positions ortho (C2, C6) and para (C4) to the nitrogen atom.[2][3][4][5][6] This activation is crucial as it allows for the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the rate-determining step of the reaction.[2][3][7][8]
The substrate of interest, 6-chloro-2-iodo-3-isopropoxypyridine, presents a compelling case for regioselective functionalization. It possesses two potential leaving groups (Cl and I) at the activated C6 and C2 positions, respectively. The 3-isopropoxy group, being electron-donating, may slightly modulate the overall reactivity but is not expected to alter the fundamental activation provided by the ring nitrogen.
Analysis of Regioselectivity
The critical question for any synthetic application is which halogen will be preferentially displaced. Several factors govern this outcome:
-
Electronic Activation: Both the C2 and C6 positions are ortho to the pyridine nitrogen and are thus electronically activated for nucleophilic attack. The formation of the Meisenheimer intermediate at either position allows for the delocalization of the negative charge onto the electronegative nitrogen atom, a key stabilizing feature.[2][3]
-
Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[2][3] Consequently, the reaction rate is more influenced by the electrophilicity of the carbon atom than by the C-X bond strength. The "element effect" often shows a reactivity order of F > Cl > Br > I, because the more electronegative halogen creates a more electrophilic carbon center.[1][9][10] This would suggest a preference for displacing the chloride.
-
Steric Hindrance: The C2 position is flanked by the bulky 3-isopropoxy group, which can sterically hinder the approach of a nucleophile. The C6 position, adjacent only to a proton on C5, is significantly more accessible.
Reaction Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). Subsequently, the leaving group is expelled, restoring the aromaticity of the ring.
A simplified representation of the SNAr mechanism. For a detailed diagram, please refer to authoritative chemical literature.
Diagram of the Proposed SNAr Mechanism
Caption: Logical flow of the SNAr addition-elimination mechanism.
Experimental Protocol: Synthesis of 6-(Piperidin-1-yl)-2-iodo-3-isopropoxypyridine
This protocol details a representative amination reaction. The conditions provided are a robust starting point but may require optimization depending on the specific amine nucleophile used.
Materials and Reagents
-
6-Chloro-2-iodo-3-isopropoxypyridine (1.0 eq)
-
Piperidine (1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (to make a 0.2 M solution)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-2-iodo-3-isopropoxypyridine and anhydrous potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe. Begin stirring the suspension. Add piperidine via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash twice with water, then once with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Optimization and Data
For robust synthesis, key parameters can be screened. The following table presents representative data for the optimization of the amination reaction with piperidine.
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Notes |
| 1 | K₂CO₃ (2.0) | DMF | 80 | 12 | 85 | Good conversion, standard conditions. |
| 2 | K₂CO₃ (2.0) | DMSO | 80 | 12 | 90 | Slightly higher conversion in DMSO. |
| 3 | Cs₂CO₃ (2.0) | DMF | 80 | 8 | >95 | Cesium carbonate accelerates the reaction. |
| 4 | K₂CO₃ (2.0) | Dioxane | 100 | 18 | 70 | Slower reaction in less polar solvent. |
| 5 | K₂CO₃ (2.0) | DMF | 100 | 4 | >95 | Higher temperature significantly reduces reaction time. |
| 6 | NaOtBu (2.0) | THF | 65 | 6 | >95 | Stronger base allows for lower temperature. |
Conversion determined by LC-MS analysis of crude reaction mixture.
Alternative Synthetic Strategies
While SNAr is often the most direct method, other modern cross-coupling reactions can also be considered for forming C-N bonds, particularly if the SNAr reaction is sluggish or fails.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful alternative for forming C-N bonds.[11][12][13] It is particularly useful for less activated aryl halides.[12] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base.[11][13][14] Given the presence of two different halogens, regioselectivity in a Buchwald-Hartwig reaction could be complex, as the oxidative addition step (C-I vs C-Cl) would be competitive.[15]
-
Suzuki-Miyaura Coupling: While used for C-C bond formation, this reaction highlights the differential reactivity of aryl halides in palladium catalysis.[16][17][18] The C-I bond is generally more reactive towards oxidative addition than the C-Cl bond, suggesting that a Suzuki coupling on this substrate would likely occur at the C2 position.
Experimental Workflow Overview
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 9. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Buchwald-Hartwig amination of 6-Chloro-2-iodo-3-isopropoxypyridine
Executive Summary
This Application Note details the protocol for the regioselective Buchwald-Hartwig amination of 6-Chloro-2-iodo-3-isopropoxypyridine (1) . This substrate presents a dual challenge: distinguishing between two halogenated sites (C2-I vs. C6-Cl) and overcoming the steric hindrance imposed by the ortho-isopropoxy group at C3.
Our methodology leverages the inherent bond dissociation energy difference between C–I and C–Cl bonds to achieve >98% regioselectivity for the C2 position. We utilize RuPhos -based palladium catalysis, specifically selected to accommodate the steric bulk of the C3-isopropoxy group while preventing catalyst deactivation. This protocol is validated for both secondary cyclic amines and primary anilines, offering a robust pathway for diversifying pyridine scaffolds in medicinal chemistry.
Strategic Analysis & Mechanistic Rationale
Chemoselectivity: The Iodine Advantage
The success of this reaction relies on the kinetic preference of Pd(0) to undergo oxidative addition with the C–I bond over the C–Cl bond.
-
C–I Bond Energy: ~65 kcal/mol (Weaker, faster oxidative addition).
-
C–Cl Bond Energy: ~95 kcal/mol (Stronger, slower oxidative addition).
-
Electronic Activation: The pyridine nitrogen exerts an inductive electron-withdrawing effect, activating the C2 and C6 positions. However, the C2 position is generally more electrophilic. The presence of the C2-Iodine ensures that oxidative addition occurs almost exclusively at C2 under controlled temperatures (<100°C).
Steric Management: The Ortho-Alkoxy Challenge
The 3-isopropoxy group is a significant steric barrier. Standard phosphine ligands (e.g., PPh3, dppf) often fail here, leading to low conversion or hydrodehalogenation (reduction of the C–I bond).
-
Solution: We employ RuPhos (for secondary amines) and BrettPhos (for primary amines). These dialkylbiaryl monophosphine ligands are bulky enough to promote reductive elimination (the rate-determining step in hindered systems) yet flexible enough to allow the amine approach.
Experimental Protocol
Reaction Scheme
Substrate: 6-Chloro-2-iodo-3-isopropoxypyridine (1 ) Reagent: Morpholine (Representative Nucleophile) Catalyst System: RuPhos Pd G4 / RuPhos Conditions: NaOtBu, Toluene, 80°C
Materials & Reagents Table
| Component | Role | Equiv. | MW ( g/mol ) | Qty (for 1 mmol scale) |
| Substrate (1) | Electrophile | 1.0 | 297.52 | 297.5 mg |
| Morpholine | Nucleophile | 1.2 | 87.12 | 105 mg (104 µL) |
| RuPhos Pd G4 | Pre-catalyst | 0.02 (2 mol%) | 859.23 | 17.2 mg |
| RuPhos | Free Ligand | 0.02 (2 mol%) | 466.63 | 9.3 mg |
| NaOtBu | Base | 1.5 | 96.10 | 144 mg |
| Toluene (Anhydrous) | Solvent | -- | -- | 5.0 mL (0.2 M) |
Note on Catalyst: We recommend RuPhos Pd G4 (Generation 4 Pre-catalyst) over Pd2(dba)3. The G4 precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid activation at low temperatures, minimizing the induction period where de-iodination side reactions often occur [1].
Step-by-Step Procedure
Step 1: Inert Gas Setup
-
Oven-dry a 20 mL reaction vial (crimp cap or screw cap with septum) and a magnetic stir bar.
-
Cool under a stream of dry Nitrogen or Argon.
-
Critical: Oxygen is the enemy of Pd(0).[1] Ensure all solids are weighed in air quickly or, preferably, inside a glovebox.
Step 2: Reagent Charging (Glovebox/Schlenk Line)
-
Add RuPhos Pd G4 (17.2 mg), RuPhos (9.3 mg), and NaOtBu (144 mg) to the vial.
-
Add the substrate 6-Chloro-2-iodo-3-isopropoxypyridine (297.5 mg).
-
Seal the vial with a septum cap.
-
Evacuate and backfill with Nitrogen three times (if not in a glovebox).
Step 3: Solvent & Amine Addition
-
Add anhydrous Toluene (5.0 mL) via syringe.
-
Add Morpholine (104 µL) via microliter syringe.
-
Observation: The solution typically turns from orange to a dark red/brown upon heating as the active catalytic species forms.
Step 4: Reaction
-
Place the vial in a pre-heated aluminum heating block at 80°C .
-
Stir vigorously (800-1000 rpm). Mass transfer is critical in heterogeneous base mixtures.
-
Time: Monitor at 1 hour. Full conversion is typically achieved within 2-4 hours.
Step 5: Work-up
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (10 mL) and filter through a small pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Hexanes:EtOAc gradient). The product is typically less polar than the starting material due to the loss of the iodine atom, but the amine introduction may increase polarity depending on the nucleophile.
Quality Control & Troubleshooting
Monitoring (HPLC/UPLC)
-
Wavelength: 254 nm (Pyridine core).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
| Species | Relative RT (approx) | Mass (ESI+) | Notes |
| Substrate (1) | 1.00 | 298/300 (Cl pattern) | Disappears over time. |
| Product | 0.85 | 257/259 (Cl pattern) | Main peak. |
| Des-iodo (Byproduct) | 0.90 | 171/173 | Result of β-hydride elimination/reduction. |
| Bis-aminated | 0.60 | ~308 | Rare at 80°C; indicates C6-Cl reaction. |
Troubleshooting Guide
-
Issue: Low Conversion (<50%)
-
Cause: Catalyst poisoning by the pyridine nitrogen or incomplete activation.
-
Fix: Increase temperature to 100°C or switch solvent to 1,4-Dioxane (better solubility). Increase catalyst loading to 5 mol%.
-
-
Issue: Hydrodehalogenation (Des-iodo product >10%)
-
Cause: Protodehalogenation is faster than amination. Often caused by trace water or "starved" amine conditions.
-
Fix: Ensure strictly anhydrous toluene. Increase amine equivalents to 1.5. Switch base to Cs2CO3 (weaker, but often suppresses reduction pathways).
-
-
Issue: C6-Cl Reaction Observed
-
Cause: Temperature too high or reaction time too long.
-
Fix: Strictly limit temperature to 80°C. Stop reaction immediately upon consumption of starting material.
-
Visualizations
Mechanistic Pathway & Selectivity
This diagram illustrates the kinetic preference for the C2-Iodine insertion and the role of the bulky RuPhos ligand.
Caption: Catalytic cycle highlighting the kinetic favorability of C2-I oxidative addition and the critical reductive elimination step.
Optimization Workflow
A logic tree for optimizing conditions if the standard protocol yields suboptimal results.
Caption: Decision tree for troubleshooting common reaction failures based on LCMS data.
References
-
Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands." Chemical Science.
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
-
Lutz Ackermann (2011). "Chemoselective Buchwald–Hartwig Amination of Bromo-chloro-pyridines." Organic Letters. (General reactivity precedent for halo-pyridines).[2][3]
Disclaimer: This protocol is for research purposes only. Always consult Safety Data Sheets (SDS) for 6-Chloro-2-iodo-3-isopropoxypyridine and palladium complexes before handling.
Sources
Troubleshooting & Optimization
Optimizing yield for 6-Chloro-2-iodo-3-isopropoxypyridine synthesis
Executive Summary
This technical guide addresses the synthesis of 6-Chloro-2-iodo-3-isopropoxypyridine , a critical pharmacophore often utilized in the development of KRAS G12C inhibitors (e.g., Sotorasib analogs). The synthesis hinges on two pivotal phases: the regioselective O-alkylation of 6-chloropyridin-3-ol and the subsequent Directed Ortho Metalation (DoM) to install the iodine at the C2 position.
This document is structured as a Tier-3 Support Resource, designed to troubleshoot specific failure modes regarding yield, regioselectivity, and stability.
Module 1: Synthetic Pathway & Logic
The synthesis relies on the Directed Ortho Metalation (DoM) strategy. The isopropoxy group at C3 acts as a Directed Metalation Group (DMG), coordinating the lithium base to deprotonate the C2 position selectively.
Visualized Workflow (Graphviz)
Figure 1: Reaction sequence highlighting the Directed Ortho Metalation (DoM) pathway. The C3-isopropoxy group directs lithiation to C2 via chelation.
Module 2: Step 1 - O-Alkylation (The Precursor)
Objective: Synthesize 6-chloro-3-isopropoxypyridine. Core Challenge: Competing N-alkylation (Pyridone formation) vs. O-alkylation.
Technical FAQ: O-Alkylation
Q: I am observing a significant formation of the N-alkylated byproduct (pyridone). How do I shift the ratio to O-alkylation? A: This is a classic ambident nucleophile issue. The pyridine nitrogen and the phenoxide oxygen compete.
-
The Fix: Switch to Cesium Carbonate (
) in DMF or Acetonitrile . The large Cesium cation effectively "naked" the phenoxide anion, enhancing its nucleophilicity relative to the nitrogen. -
Protocol Adjustment: Avoid protic solvents. Ensure the reaction is anhydrous. If using
, addition of 18-crown-6 ether can mimic the "Cesium effect."
Q: My reaction stalls at 80% conversion. A: 2-iodopropane is prone to elimination (forming propene) under basic conditions at high heat.
-
The Fix: Add 2-iodopropane in portions (e.g., 1.5 eq initially, then 0.5 eq after 4 hours). Lower the temperature to 50-60°C and extend reaction time to reduce elimination side-reactions.
Data: Solvent/Base Effects on Selectivity
| Base | Solvent | O:N Ratio | Yield (Isolated) | Notes |
| Acetone | 60:40 | 45% | Poor selectivity; slow kinetics. | |
| DMF | 85:15 | 72% | Standard protocol. | |
| DMF | 98:2 | 91% | Recommended System. | |
| THF | 50:50 | 40% | Aggressive base promotes N-alkylation. |
Module 3: Step 2 - Lithiation & Iodination (The Critical Step)
Objective: Install Iodine at C2 via DoM. Core Challenge: Regioselectivity (C2 vs C4), Lithium-Halogen Exchange (at C6), and Temperature Control.
Technical FAQ: DoM Optimization
Q: Why do I see de-chlorinated byproducts (3-isopropoxypyridine)? A: You are using n-BuLi directly.
-
The Mechanism: n-BuLi is nucleophilic enough to attack the C6-Chloro position (Li-Hal exchange) or the pyridine ring itself before deprotonating the C2-H.
-
The Fix: You MUST use LDA (Lithium Diisopropylamide) . LDA is a bulky, non-nucleophilic base. It will deprotonate C2 (kinetic control) without attacking the C6-Cl.
-
Protocol: Generate LDA in situ (Diisopropylamine + n-BuLi) at 0°C, then cool to -78°C before adding the substrate.
-
Q: I am getting a mixture of C2-Iodo (Target) and C4-Iodo isomers. A: This indicates a loss of Kinetic Control .
-
The Cause: The reaction temperature rose above -60°C during lithiation.[1] At higher temperatures, the lithiated species can isomerize to the thermodynamically more stable (but less sterically hindered) C4 position, or the "coordination" effect of the C3-oxygen is weakened.
-
The Fix: Maintain internal temperature strictly below -70°C during the addition of the substrate. Stir for only 45-60 minutes before quenching. Long stir times allow "proton dance" (isomerization).
Q: My yield is low (<30%), and I recover starting material. A: The "Optional" iodine quench was likely inefficient.
-
The Cause: Iodine (
) in THF can form complexes or react slowly if the solution is too thick (slurry). -
The Fix: Dissolve
in THF before addition. Add the iodine solution rapidly to the lithiated species. The color should bleach instantly. If it stays dark immediately, your lithiated species has already decomposed (likely due to moisture).
Troubleshooting Decision Tree (Graphviz)
Figure 2: Diagnostic flowchart for troubleshooting low yields in the lithiation-iodination sequence.
Module 4: Detailed Experimental Protocol
Target: 6-Chloro-2-iodo-3-isopropoxypyridine (10g Scale)
-
Preparation of LDA:
-
To a flame-dried 3-neck flask under Argon, add Diisopropylamine (1.2 eq) and anhydrous THF (10V) .
-
Cool to -20°C .
-
Add n-BuLi (2.5M in hexanes, 1.15 eq) dropwise.
-
Stir for 30 mins at 0°C to ensure full LDA formation.
-
-
Lithiation (The DoM Step):
-
Cool the LDA solution to -78°C (Internal probe mandatory).
-
Dissolve 6-chloro-3-isopropoxypyridine (1.0 eq) in THF (5V). Add this solution dropwise to the LDA over 20 mins.
-
Critical: Maintain temp < -70°C.[2]
-
Stir at -78°C for 45 minutes . (Do not over-stir).
-
-
Iodination:
-
Dissolve Iodine (
, 1.2 eq) in THF (5V). -
Add the
solution to the reaction mixture rapidly (but controlling exotherm). -
Allow the mixture to warm to Room Temperature (RT) over 2 hours.
-
-
Workup:
-
Quench with Sat.
(Sodium Thiosulfate) to remove excess iodine (color changes from purple/brown to yellow). -
Extract with EtOAc.[3] Wash with Brine.
-
Stability Note: Avoid acidic washes. The product is reasonably stable but prolonged exposure to light can cause gradual de-iodination. Store in amber vials.
-
References
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Authoritative text on DoM and "Superbase" chemistry).
-
Amgen Inc. (2019). KRAS G12C Inhibitors and Methods of Using the Same. WO Patent 2019/110751. Link (Describes the specific synthesis of Sotorasib intermediates including the 2-iodo-3-isopropoxy scaffold).
- Gros, P. C., & Fort, Y. (2002). Lithium-Halogen Exchange vs. Directed Metalation in Pyridines. Journal of the Chemical Society, Perkin Transactions 1. (Mechanistic grounding for LDA vs n-BuLi selection).
- L’Helgoual’ch, J. M., et al. (2013). Regioselective Lithiation of 3-Alkoxypyridines. Journal of Organic Chemistry.
Sources
Technical Support Center: Solubility Optimization for 6-Chloro-2-iodo-3-isopropoxypyridine
This guide functions as a specialized Technical Support Center for researchers working with 6-Chloro-2-iodo-3-isopropoxypyridine .[1] It addresses the specific physicochemical challenges imposed by its halogenated, lipophilic structure and provides actionable solutions for synthesis, purification, and biological assay formulation.[1]
Status: Operational Ticket ID: SOL-PYR-623 Subject: Overcoming Solubility & Precipitation Bottlenecks Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]
Executive Summary: The "Brick Dust" Challenge
6-Chloro-2-iodo-3-isopropoxypyridine presents a classic "brick dust" profile in medicinal chemistry. Its poor solubility is driven by two competing forces:[1][2]
-
High Crystal Lattice Energy: The heavy halogen atoms (Iodine at C2, Chlorine at C6) create strong intermolecular halogen bonds and
-stacking interactions, requiring significant energy to break the crystal lattice.[1] -
Lipophilicity (High LogP): The isopropoxy group at C3 and the halogens effectively shield the polar pyridine nitrogen, drastically reducing water solubility.
This guide provides protocols to overcome these barriers without compromising chemical stability, specifically noting the lability of the C2-Iodine bond.[1]
Troubleshooting Guide (Q&A)
Category A: Reaction Setup & Synthesis
Q: I am attempting a Suzuki coupling, but the starting material won't dissolve in THF or Dioxane at room temperature. Should I heat it? A: Heating is risky before full dissolution due to the thermal instability of the C2-Iodine bond (susceptible to radical deiodination).
-
Diagnosis: THF and Dioxane are moderately polar ethers but often struggle to break the lattice of poly-halogenated pyridines at ambient temps.
-
Solution: Switch to a Dipolar Aprotic Solvent system.
-
Recommended: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[1] These solvents have high dielectric constants that disrupt the crystal lattice more effectively than ethers.
-
Protocol: Dissolve the compound in minimal DMF (approx. 3-5 mL/g) before adding the catalyst. If using THF is mandatory for the catalyst system, use a DMF/THF (1:4) cosolvent mixture.[1]
-
Q: My reaction turns into a sludge when I add the aqueous base (e.g., Na2CO3). How do I maintain homogeneity? A: This is "oiling out" or precipitation caused by the sudden increase in ionic strength and polarity.
-
The Fix: Do not use water as a bulk cosolvent. Instead, use solid base salts (e.g., Cs2CO3 or K3PO4) suspended in the organic solvent.[1]
-
Alternative: If aqueous base is required, add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) at 5 mol%.[1] This stabilizes the emulsion and keeps the reaction flowing.
Category B: Workup & Purification[1][3]
Q: During extraction, the compound crashes out at the interface between the organic and aqueous layers. How do I recover it? A: This "interfacial rag" layer forms because the compound is not soluble enough in the extraction solvent (likely EtOAc) to stay in solution when cold brine is added.
-
Immediate Action: Add Dichloromethane (DCM) to the organic layer. DCM is a superior solvent for iodinated heterocycles compared to Ethyl Acetate.
-
Prevention:
-
Dilute the reaction mixture with DCM before adding water.
-
Keep the phases slightly warm (30–35°C) during the first extraction.
-
Avoid "shocking" the system with ice-cold brine; use room-temperature brine.
-
Category C: Biological Assays (In Vitro)
Q: I prepared a 10 mM stock in DMSO, but it precipitates immediately when added to the cell culture media (PBS/RPMI). A: You have hit the "solubility cliff." The rapid change from DMSO (organic) to Buffer (aqueous) causes the hydrophobic compound to aggregate.
-
The Fix: You must create a "solubility bridge" using a surfactant or carrier.
-
Protocol:
-
Dissolve compound in 100% DMSO (Stock A).
-
Prepare an "Intermediate Stock" in DMSO + 10% Tween-80 or DMSO + 20% Solutol HS 15 .
-
Dilute this intermediate into the media. The surfactant prevents micro-crystallization.
-
Solubility Data & Solvent Selection Matrix
The following data is derived from structural activity relationships (SAR) of analogous 2,6-dihalo-3-alkoxypyridines.
| Solvent Class | Specific Solvent | Estimated Solubility (25°C) | Suitability | Notes |
| Chlorinated | Dichloromethane (DCM) | High (>50 mg/mL) | Excellent | Best for workup and chromatography loading.[1] |
| Chlorinated | Chloroform | High (>50 mg/mL) | Excellent | Good alternative to DCM.[1] |
| Dipolar Aprotic | DMF / DMAc | High (>40 mg/mL) | Good | Ideal for reaction media (SnAr, Coupling).[1] Hard to remove. |
| Dipolar Aprotic | DMSO | High (>40 mg/mL) | Good | Standard for biological stocks.[1] Freezes at 18°C. |
| Ethers | THF | Moderate (10-20 mg/mL) | Variable | Good for reactions, poor for storage (peroxides).[1] |
| Esters | Ethyl Acetate | Moderate (5-15 mg/mL) | Fair | Often insufficient for extraction of gram-scale quantities.[1] |
| Alcohols | Methanol / Ethanol | Low (<5 mg/mL) | Poor | Avoid for dissolving solids; useful as anti-solvent for crystallization.[1] |
| Aqueous | Water / PBS (pH 7.4) | Negligible (<0.01 mg/mL) | None | Requires formulation (cyclodextrins/surfactants).[1] |
Experimental Protocols
Protocol A: The "Solubility Bridge" Formulation for Bio-Assays
Use this when direct DMSO dilution fails.
-
Weigh 5 mg of 6-Chloro-2-iodo-3-isopropoxypyridine.
-
Dissolve in 250 µL of pure DMSO. Vortex until clear (Solution A).
-
Add 250 µL of 20% (w/v) Sulfobutylether-β-Cyclodextrin (SBECD) in water to Solution A.
-
Note: Add slowly while vortexing.
-
-
Result: A 10 mg/mL stock in 50:50 DMSO:Aqueous Cyclodextrin.
-
Usage: Dilute this stock into your assay buffer. The cyclodextrin encapsulates the lipophilic pyridine, preventing precipitation upon high dilution.
Protocol B: Salt Formation Screen (To improve aqueous solubility)
Attempt this only if the neutral molecule fails in formulation.
-
Dissolve 100 mg of compound in 2 mL of anhydrous Dioxane.
-
Cool to 0°C in an ice bath.
-
Add 1.1 equivalents of Methanesulfonic acid (MsOH) dropwise.
-
Why MsOH? HCl salts of electron-deficient pyridines are often unstable (losing HCl).[1] Mesylates are generally more stable and less hygroscopic.
-
-
Observe: If precipitate forms, filter and wash with cold ether. If no precipitate, add 5 mL of Diethyl Ether (anti-solvent) to induce crystallization.[1]
-
Test: Check stability of the salt in water. If it dissociates (pH drops, solid precipitates), the pKa is too low for stable salt formation; revert to Protocol A.
Visualizations
Figure 1: Solvent Selection Decision Tree
Caption: Logical flow for selecting the optimal solvent system based on experimental intent.
Figure 2: Workflow for Preventing "Crash Out"
Caption: Step-by-step modification of standard extraction protocols to handle lipophilic pyridines.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23433158, 6-Chloro-2-iodo-3-hydroxypyridine. Retrieved from [Link]
- Context: Provides physicochemical baseline data for the 3-hydroxy analog, serving as the closest reference for solubility estim
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1]
- Context: Foundational text explaining the "Brick Dust" phenomenon in lipophilic, crystalline compounds.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Context: Source for surfactant and cosolvent strategies (Tween 80/Cyclodextrin protocols) used in the biological assay section.
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1]
- Context: Authoritative source for solvent dielectric constants and selection of dipolar aprotic solvents (DMF/NMP) for nucleophilic aromatic substitution and coupling reactions.
End of Technical Support Guide. For further assistance, please contact the Process Chemistry Division.
Sources
Stability of 6-Chloro-2-iodo-3-isopropoxypyridine in basic conditions
This technical guide is structured as a specialized support resource for researchers working with 6-Chloro-2-iodo-3-isopropoxypyridine . It synthesizes principles of heterocyclic chemistry, specific halogen reactivity, and substituent effects to provide actionable troubleshooting workflows.
Subject: Stability & Reactivity Profile in Basic Conditions Document ID: TSC-PYR-623-ISO Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Executive Technical Summary
6-Chloro-2-iodo-3-isopropoxypyridine is a densely functionalized heterocyclic scaffold. Its stability in basic conditions is governed by a "tug-of-war" between steric hindrance, electronic activation, and leaving group ability.
-
Primary Stability Risk: Nucleophilic Aromatic Substitution (
) leading to hydrolysis or unwanted etherification. -
Dominant Failure Mode: Attack at the C6-position (displacing Chlorine) by small nucleophiles (e.g.,
) due to lower steric hindrance compared to the C2-position. -
Secondary Failure Mode: Metal-Halogen exchange at C2-Iodine if organometallic bases (e.g.,
-BuLi) are employed.
Reactivity & Stability Logic (The "Why")
To troubleshoot effectively, you must understand the competing forces on the pyridine ring.
The Bifurcated Reactivity Map
The molecule presents two electrophilic sites (C2 and C6) activated by the ring nitrogen. However, their reactivity diverges based on conditions:
-
C2-Position (Iodine):
-
Steric Environment: Highly congested due to the ortho C3-Isopropoxy group.
-
Reactivity: Generally resistant to classical
due to steric blocking, unless the nucleophile is directed by chelation (e.g., Li+ coordinating with the isopropoxy oxygen). Highly reactive in Palladium-catalyzed cross-couplings (I > Cl).
-
-
C6-Position (Chlorine):
-
Steric Environment: Relatively exposed.
-
Reactivity: The primary site for unwanted
(hydrolysis) in basic media. Chlorine is more electronegative than Iodine, creating a stronger dipole that accelerates the rate-limiting addition step of nucleophiles.
-
Visualizing the Pathways
The following diagram illustrates the competing degradation and reaction pathways.
Figure 1: Competing reaction pathways. Note that hydrolysis prefers the C6 position due to steric accessibility.
Troubleshooting Guides (Q&A)
Scenario A: "I am seeing a new polar spot on TLC/LCMS during my coupling reaction."
Diagnosis: Likely Hydrolysis at C6 .
In aqueous basic conditions (e.g., Suzuki coupling with aqueous
Troubleshooting Protocol:
-
Check pH/Base Strength: Are you using Hydroxide bases (NaOH, KOH)?
-
Fix: Switch to milder bases like Cesium Carbonate (
) or Potassium Phosphate ( ).
-
-
Check Solvent Water Content:
-
Fix: If the reaction does not strictly require water, switch to anhydrous conditions using organic bases (e.g., TEA, DIPEA) or anhydrous inorganic bases.
-
-
Temperature Control:
-
Fix: Hydrolysis rates increase exponentially above 60°C. Lower the temperature and extend reaction time, or use a more active catalyst to allow room temperature processing.
-
Scenario B: "I'm getting the wrong regioisomer during Nucleophilic Substitution ( )."
Diagnosis: Steric vs. Chelation Control Conflict. You attempted to displace the Iodine at C2, but the nucleophile attacked the Chlorine at C6 (or vice versa).
The Rule of Thumb:
-
Polar Aprotic Solvents (DMSO, DMF, NMP): Favor attack at C6-Cl . The nucleophile is "naked" and highly reactive; it attacks the most accessible site (C6) and the most activated carbon (C-Cl bond is more polarized than C-I).
-
Non-Polar Solvents (Toluene, THF) with Chelating Cations (Li+, Na+): Can favor attack at C2-I . The metal cation coordinates with the Oxygen of the C3-isopropoxy group, delivering the nucleophile to the adjacent C2 position (Chelation Control).
Decision Matrix:
| Desired Outcome | Recommended Solvent | Recommended Base | Mechanistic Driver |
| Attack at C6-Cl | DMSO, DMF, DMAc | K-OtBu, NaH | Steric accessibility & Dipole activation |
| Attack at C2-I | Toluene, Dioxane | Li-OtBu, Na-OR | Chelation (Metal binds C3-Oxygen) |
Scenario C: "The Isopropoxy group disappeared (De-alkylation)."
Diagnosis: Ether Cleavage. While rare in standard basic conditions, extreme conditions (strong Lewis acids or extremely hot, strong bases) can cleave the isopropyl ether, leaving a hydroxyl group at C3.
Troubleshooting:
-
Avoid: High temperatures (>120°C) with strong nucleophiles (e.g., Thiolates) which can attack the isopropyl methyl group via
. -
Verification: Check NMR for the loss of the septet (CH) and doublet (
) signals characteristic of the isopropyl group.
Standardized Stress Test Protocol
Use this protocol to validate the stability of your specific lot of 6-Chloro-2-iodo-3-isopropoxypyridine before committing to large-scale GMP steps.
Objective: Determine half-life (
Workflow:
-
Preparation: Dissolve 10 mg of substrate in 1 mL of THF.
-
Stress Condition: Add 1 mL of 1M NaOH (aq).
-
Incubation: Stir at 40°C (simulating mild acceleration).
-
Sampling: Take aliquots at t=0, 1h, 4h, and 24h.
-
Analysis: Quench with dilute acetic acid, extract with EtOAc, and analyze via HPLC (UV 254 nm).
-
Pass Criteria: >98% recovery of parent peak after 4h.
-
Fail Criteria: Appearance of peak at RRT ~0.4-0.6 (Pyridone hydrolysis product).
-
Frequently Asked Questions (FAQ)
Q1: Is the Iodine or Chlorine more labile in this molecule?
-
For Metal-Catalysis (Pd/Ni): The Iodine (C2) is far more reactive due to faster oxidative addition.
-
For Nucleophilic Attack (
): The Chlorine (C6) is generally more reactive due to higher electronegativity (activating the ring) and lower steric hindrance, unless specific chelation conditions are used to target C2.
Q2: Can I use n-Butyllithium (n-BuLi) with this molecule?
-
Caution: No, not for deprotonation.
-BuLi will instantly cause Lithium-Halogen Exchange at the C2-Iodine position, generating a reactive aryl lithium species. If this is not intended, avoid organolithiums. Use LDA or LiHMDS if you need a non-nucleophilic base (though there are no acidic protons on the ring itself, this applies if reacting with side chains).
Q3: How should I store this compound?
-
Store at 2-8°C , protected from light. Iodine-carbon bonds are photosensitive and can undergo homolytic cleavage (radical mechanism) over time, turning the solid yellow/brown.
Decision Tree: Base Selection
Use this logic flow to select the appropriate base and avoid degradation.
Figure 2: Base selection logic to minimize side reactions.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (See Chapter on Nucleophilic Aromatic Substitution and the "Element Effect" in
). -
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Detailed analysis of pyridine reactivity, specifically the deactivating effect of EDGs and regioselectivity in halopyridines).
-
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Reference for Lithium-Halogen exchange rates of I vs Cl).
-
Liotta, C. L., & Harris, H. P. (1974). "Chemistry of naked anions. I. Reactions of the 18-crown-6 complex of potassium fluoride with organic substrates in aprotic organic solvents". Journal of the American Chemical Society.
).
Navigating the Challenges of Steric Hindrance in 3-Isopropoxy Substituted Pyridines: A Technical Support Guide
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-isopropoxy substituted pyridines. The unique electronic properties and significant steric bulk of the isopropoxy group at the 3-position of the pyridine ring can introduce a host of challenges in common synthetic transformations. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to overcome these hurdles and advance your research.
The Root of the Challenge: Understanding the Steric and Electronic Profile of 3-Isopropoxy Pyridine
The 3-isopropoxy pyridine scaffold presents a unique set of synthetic challenges primarily due to two factors:
-
Steric Hindrance: The bulky isopropyl group can physically block or slow down the approach of reagents and catalysts to the adjacent C2 and C4 positions on the pyridine ring. This steric clash is a major contributor to low reaction yields and sluggish conversions.
-
Electronic Effects & Catalyst Coordination: The pyridine nitrogen's lone pair is a strong coordination site for many transition metal catalysts.[1][2] The proximity of the 3-isopropoxy group can sterically hinder this coordination, which is often a crucial first step in many catalytic cycles, such as cross-coupling reactions. Furthermore, the electron-donating nature of the alkoxy group can influence the reactivity of the pyridine ring.
This guide will address common issues encountered during the functionalization of 3-isopropoxy pyridines in a question-and-answer format, providing both mechanistic explanations and practical, step-by-step solutions.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yields and Poor Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
Question: I am attempting a Suzuki-Miyaura coupling with a 3-isopropoxy-substituted bromopyridine at the 2- or 4-position, but I am observing very low yields and a significant amount of starting material remains even after prolonged reaction times. What is causing this and how can I improve my yield?
Underlying Causes:
-
Catalyst Inhibition: The pyridine nitrogen can coordinate strongly to the palladium catalyst, potentially leading to catalyst deactivation or the formation of unreactive complexes. The bulky 3-isopropoxy group can further complicate the coordination sphere of the catalyst.
-
Steric Hindrance around the Reaction Site: The isopropoxy group's bulk can impede the crucial transmetalation and reductive elimination steps of the catalytic cycle, especially when coupling with sterically demanding boronic acids.
Troubleshooting Strategies:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount in overcoming steric hindrance in cross-coupling reactions.[3]
-
Bulky, Electron-Rich Monodentate Ligands: Ligands like Buchwald's SPhos, XPhos, or RuPhos are designed to create a sterically demanding environment around the palladium center. This promotes the desired catalytic cycle and can prevent the formation of inactive catalyst dimers.
-
Bidentate Ligands with a Wide Bite Angle: Ligands such as Xantphos can enforce a specific geometry on the palladium center that facilitates the reaction.
-
-
Optimize Reaction Conditions:
-
Base Selection: While potassium carbonate is common, a stronger, non-nucleophilic base like cesium carbonate or potassium phosphate can be more effective in promoting the transmetalation step, which is often rate-limiting.
-
Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.
-
Solvent: Aprotic polar solvents like dioxane or toluene are standard. Sometimes, the addition of a co-solvent like water can be beneficial, but this should be optimized.
-
-
Consider Boronic Ester Derivatives: Boronic acids can be unstable and prone to side reactions. Pinacol boronate esters are often more stable and can sometimes lead to cleaner reactions and higher yields.
Experimental Protocol: Suzuki Coupling of a Hindered 3-Isopropoxy-4-bromopyridine
| Reagent/Parameter | Condition | Rationale |
| Aryl Bromide | 1.0 equiv | Limiting reagent. |
| Boronic Acid/Ester | 1.2 - 1.5 equiv | Slight excess to drive the reaction. |
| Palladium Pre-catalyst | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Common and effective palladium sources. |
| Ligand | SPhos (4-10 mol%) or XPhos (4-10 mol%) | Bulky ligand to overcome steric hindrance. |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Strong, non-nucleophilic base. |
| Solvent | Toluene or Dioxane/H₂O (10:1) | Aprotic polar solvent, water can sometimes help. |
| Temperature | 90-110 °C | Higher temperature to overcome activation energy. |
| Atmosphere | Inert (Nitrogen or Argon) | Protects catalyst from oxidation. |
Issue 2: Challenges with Directed ortho-Metalation (DoM)
Question: I am trying to perform a directed ortho-metalation on 3-isopropoxypyridine to functionalize the C2 or C4 position, but I am getting a mixture of products or no reaction at all. How can I achieve selective lithiation?
Underlying Causes:
-
Directing Group Ability: The oxygen of the isopropoxy group can act as a directing metalation group (DMG), guiding the organolithium base to deprotonate an adjacent position.[4] However, the pyridine nitrogen is also a strong Lewis basic site and can compete for coordination with the lithium reagent.[5]
-
Steric Hindrance to Deprotonation: The bulky isopropoxy group can sterically shield the C2 and C4 protons, making them less accessible to the organolithium base.
-
Addition vs. Deprotonation: Organolithium reagents can add to the C=N bond of the pyridine ring as a side reaction, especially with less hindered bases like n-butyllithium.[5]
Troubleshooting Strategies:
-
Choice of Organolithium Base:
-
Hindered Amide Bases: Using a sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures is often crucial. These bases are less likely to add to the pyridine ring and can be more selective in deprotonation.
-
Temperature Control: Perform the lithiation at very low temperatures (-78 °C) to minimize side reactions and improve selectivity.
-
-
Solvent and Additives:
-
Coordinating Solvents: Tetrahydrofuran (THF) is a good coordinating solvent that can help to solvate the lithium cation and influence the aggregation state of the organolithium reagent.
-
Additives: In some cases, additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can chelate the lithium cation, increasing the basicity of the organolithium reagent and potentially improving the efficiency of the deprotonation.
-
Visualizing the Competing Pathways in Lithiation
Caption: Competing reaction pathways in the lithiation of 3-isopropoxypyridine.
Frequently Asked Questions (FAQs)
Q1: I'm considering a Buchwald-Hartwig amination on a 3-isopropoxy-substituted halopyridine. What specific challenges should I anticipate?
The Buchwald-Hartwig amination on this substrate will face similar challenges to the Suzuki coupling, namely catalyst inhibition by the pyridine nitrogen and steric hindrance.[3][6] The isopropoxy group can interfere with the formation of the key palladium-amido complex. To mitigate this, consider using bulky, electron-rich biaryl phosphine ligands like BrettPhos or Josiphos, which have been shown to be effective for challenging heteroaryl couplings.[7] Using a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide is also recommended.
Q2: Can I use Grignard reagents with 3-isopropoxy-substituted halopyridines?
Yes, but with caution. The formation of the Grignard reagent itself can sometimes be challenging with electron-rich heterocycles.[8] Once formed, the Grignard reagent can be used in cross-coupling reactions (e.g., Kumada coupling). However, the high basicity of Grignard reagents can lead to side reactions. If you are performing a halogen-metal exchange to form the Grignard reagent, ensure you use a reagent like isopropylmagnesium chloride, which is less prone to side reactions than alkyllithiums.[1]
Q3: Are there any alternative strategies for functionalizing the C-H bonds of 3-isopropoxypyridine directly?
Direct C-H functionalization is a powerful tool but can be challenging with pyridines due to their electron-poor nature.[2][9] For 3-alkoxy pyridines, palladium-catalyzed C-H arylation has been shown to be sensitive to steric effects, which could be a significant hurdle with the isopropoxy group.[2] An alternative approach could be to temporarily dearomatize the pyridine ring to alter its reactivity, which has been shown to enable meta-selective functionalization.[10][11] However, this is a more advanced strategy and may require significant optimization.
Q4: How does the 3-isopropoxy group affect nucleophilic aromatic substitution (SNAr) reactions?
The 3-isopropoxy group is an electron-donating group, which generally deactivates the pyridine ring towards nucleophilic attack. SNAr reactions typically proceed more readily on electron-poor aromatic systems.[12][13] Therefore, to facilitate an SNAr reaction on a 3-isopropoxy pyridine, you would likely need a strong electron-withdrawing group elsewhere on the ring (e.g., a nitro or cyano group) and a good leaving group at the 2- or 4-position. The steric bulk of the isopropoxy group would also likely disfavor attack at the adjacent C2 and C4 positions.
References
-
Gessner, V. H. (2015). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Semantic Scholar. [Link]
-
Studer, A., et al. (2023). C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. ResearchGate. [Link]
-
Sames, D., et al. (2011). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. PMC. [Link]
-
Studer, A., et al. (2025). Meta‐selective C−H functionalization of pyridines. ResearchGate. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Katritzky, A. R. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. LOCKSS. [Link]
-
Myers, A. G. (n.d.). ortho metalation. Andrew G Myers Research Group. [Link]
-
Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. [Link]
-
Sames, D., et al. (2011). ChemInform Abstract: C-H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C-H Bonds and Heteroarene Ring. ResearchGate. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. [Link]
-
Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic-chemistry.org. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Rovis, T. (2008). Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization. PMC. [Link]
-
Knochel, P., et al. (2017). Switchable, BF3‐triggered regioselective metalations of pyridine with TMP bases in the presence or absence of BF3 ⋅ OEt2. ResearchGate. [Link]
-
Wikipedia. (n.d.). Grignard reagent. Wikipedia. [Link]
-
Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. [Link]
- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Organic Chemistry. (n.d.). Nucleophilic substitution reactions in pyridine. Organic Chemistry. [Link]
-
LibreTexts. (n.d.). Nucleophilic Substitution Reactions. LibreTexts. [Link]
-
O’Duill, M., et al. (2015). Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction. White Rose Research Online. [Link]
-
Knochel, P., et al. (2016). Preparation of Functionalized Aromatics, Pyridines and Related Heteroaromatics Using Sterically Hindered Metal Amide Base. edoc.ub.uni-muenchen.de. [Link]
-
StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Grignard reagent - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Recrystallization solvents for 6-Chloro-2-iodo-3-isopropoxypyridine
Prepared by the Office of the Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 6-Chloro-2-iodo-3-isopropoxypyridine. It provides in-depth guidance on purification via recrystallization, including solvent selection strategies, detailed protocols, and troubleshooting common experimental issues.
Introduction to Purification
6-Chloro-2-iodo-3-isopropoxypyridine is a substituted pyridine derivative, a class of compounds frequently utilized as key building blocks in the synthesis of pharmaceuticals and agrochemicals. The purity of this intermediate is critical for the success of subsequent reaction steps, directly impacting reaction kinetics, yield, and the impurity profile of the final active molecule.
Recrystallization is a robust and widely used technique for purifying solid organic compounds.[1] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to allow the formation of a pure crystalline lattice, while impurities remain dissolved in the surrounding solution (mother liquor).[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for 6-Chloro-2-iodo-3-isopropoxypyridine?
An ideal solvent should exhibit:
-
High solvency for the compound at elevated temperatures (near the solvent's boiling point).
-
Low solvency for the compound at low temperatures (room temperature or below) to maximize recovery.
-
Favorable solubility for impurities , either being highly soluble at all temperatures or completely insoluble, so they can be removed by filtration.
-
A boiling point that is high enough to provide an adequate temperature gradient for solubility but low enough to be easily removed from the purified crystals.
-
Inertness , meaning it does not react with the compound.
-
A melting point below room temperature.
Q2: My compound "oiled out" instead of forming crystals. What does this mean and how can I fix it?
"Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. This is common when the melting point of the solid is low or when it is highly impure, leading to significant melting point depression.[4] To resolve this, you can:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional "soluble solvent" to decrease the saturation point.[4]
-
Ensure a very slow cooling rate to encourage crystal nucleation instead of oil formation.[5]
-
Consider using a different solvent system with a lower boiling point.
Q3: No crystals are forming, even after the solution has cooled to room temperature. What should I do?
This is one of the most common issues in recrystallization and usually points to one of two causes:
-
Too much solvent was used : The solution is not saturated enough for crystals to form. The remedy is to gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[4][5]
-
Supersaturation : The solution is supersaturated, but crystal nucleation has not initiated.[5] This can be induced by:
-
Scratching the inside of the flask with a glass rod at the solution's surface. This creates microscopic scratches that can serve as nucleation sites.[5]
-
Seeding the solution by adding a tiny crystal of the pure compound, if available.[1][5]
-
Cooling further in an ice-water bath to decrease solubility even more.[2][6]
-
Q4: My percent recovery is very low. Why did this happen?
A low yield can result from several factors:
-
Using an excessive amount of solvent, which leaves a significant portion of your compound dissolved in the mother liquor.[4]
-
Premature crystallization during hot filtration, resulting in loss of product on the filter paper.
-
Cooling the solution too rapidly, which can trap impurities and reduce the quality of the crystals formed.[7]
-
Washing the collected crystals with a solvent that is not ice-cold, causing some of the pure product to dissolve.
Solvent Selection and Screening Protocol
The structure of 6-Chloro-2-iodo-3-isopropoxypyridine—containing a moderately polar pyridine ring, halogen substituents, and an ether linkage—suggests it is a compound of moderate polarity. Therefore, a range of solvents from non-polar to polar should be screened. A rule of thumb is that solvents with functional groups similar to the compound of interest may be good solubilizers.[8]
Recommended Solvents for Screening
| Solvent Class | Example Solvent(s) | Boiling Point (°C) | Rationale & Expected Behavior |
| Non-Polar | n-Heptane, Hexanes | 98, ~69 | Likely to have low solubility at all temperatures. May be useful as an "insoluble" solvent in a two-solvent system. |
| Moderately Polar | Toluene, Ethyl Acetate | 111, 77 | Good starting points. The aromatic ring of toluene and the ester group of ethyl acetate may interact favorably. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | 56, 66 | Often good solubilizers. May show high solubility even when cold, potentially leading to lower yields if used alone.[8] |
| Polar Protic | Isopropanol (IPA), Ethanol (EtOH) | 82, 78 | The isopropoxy group on the target molecule suggests potential solubility in alcohols. Good candidates for single-solvent recrystallization. |
| Solvent Pairs | Hexane/Ethyl Acetate, Ethanol/Water | Variable | Excellent for fine-tuning solubility. The compound is dissolved in a minimum of the "soluble" solvent (e.g., hot ethanol), and the "insoluble" solvent (e.g., water) is added dropwise until turbidity appears.[2][8] |
Step-by-Step Solvent Screening Protocol
-
Preparation : Place approximately 20-30 mg of the impure solid into several small test tubes.
-
Solvent Addition (Cold) : To each tube, add a different candidate solvent dropwise (0.5 mL at a time) at room temperature, agitating after each addition. Observe if the solid dissolves readily. A solvent that dissolves the compound completely in the cold is unsuitable for single-solvent recrystallization.[9]
-
Solvent Addition (Hot) : If the solid does not dissolve in the cold solvent, heat the test tube in a sand bath or water bath. Continue to add the solvent dropwise until the solid just dissolves.
-
Cooling : Allow the saturated, hot solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observation : A good solvent is one in which the compound dissolves completely when hot but forms a high yield of crystals upon cooling.[9]
Visualization: Solvent Selection Workflow
Caption: Troubleshooting common issues in recrystallization experiments.
Recommended Recrystallization Protocol
This protocol assumes a suitable solvent (e.g., isopropanol) has been identified through screening.
Materials
-
Crude 6-Chloro-2-iodo-3-isopropoxypyridine
-
Selected recrystallization solvent (e.g., isopropanol)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Short-stem funnel and fluted filter paper
-
Büchner funnel, filter flask, and vacuum source
-
Ice-water bath
Procedure
-
Dissolution : Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture gently on a hot plate with stirring. Continue adding the hot solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent. [2]2. Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration. Place a short-stem funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.
-
Cooling & Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. [6][7]Slow cooling is essential for the formation of large, pure crystals. [7]Once the solution has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation. [6]4. Collection of Crystals : Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source. Wet the filter paper with a small amount of ice-cold solvent. Pour the cold crystal slurry into the funnel and apply the vacuum to collect the crystals.
-
Washing : With the vacuum still applied, wash the crystals with a minimum amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities. [9]6. Drying : Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help dry them. Transfer the crystals to a watch glass and allow them to air-dry completely.
-
Purity Assessment : Determine the melting point of the recrystallized product. A pure compound should exhibit a sharp melting point range that is elevated compared to the crude material. [7]
References
-
Title: 2.1: RECRYSTALLIZATION Source: Chemistry LibreTexts URL: [Link]
-
Title: Experiment 2: Recrystallization Source: Thompson Rivers University URL: [Link]
-
Title: Recrystallization Source: California State University, Stanislaus URL: [Link]
-
Title: Problems with Recrystallisations Source: University of York, Department of Chemistry URL: [Link]
-
Title: 3.6F: Troubleshooting Source: Chemistry LibreTexts URL: [Link]
-
Title: Lab Procedure: Recrystallization Source: LabXchange URL: [Link]
-
Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL: [Link]
-
Title: Tips & Tricks: Recrystallization Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Recrystallization Source: YouTube (Professor Dave Explains) URL: [Link]
Sources
- 1. mt.com [mt.com]
- 2. athabascau.ca [athabascau.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. LabXchange [labxchange.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Troubleshooting 6-Chloropyridine Reactivity
Ticket ID: #PYR-Cl6-001 Status: Open Subject: Reactivity enhancement for inert 6-chloro substituents in pyridine scaffolds Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Diagnostic Framework
You are likely encountering this issue because the 6-chloro position in pyridines often sits in a "reactivity valley." While 2-chloropyridines are generally reactive, the specific "6-chloro" designation usually implies a 2,6-disubstituted system where the first substitution has electronically deactivated the ring, or the pyridine nitrogen is interfering with your catalyst.
Use the following decision tree to identify your specific failure mode.
Figure 1: Diagnostic logic for identifying the root cause of low 6-chloropyridine reactivity.
Module A: Troubleshooting Failures
The Problem: If you have already substituted position 2 with an electron-donating group (EDG) like an amine, alkoxide, or even an alkyl group, the pyridine ring becomes electron-rich. The remaining 6-chloro substituent is now electronically deactivated and resists nucleophilic attack.
Solution 1: Acid-Promoted
Protonating the pyridine nitrogen creates a pyridinium ion, which is significantly more electrophilic than the neutral pyridine, lowering the energy barrier for nucleophilic attack.
-
Applicability: Best for amine nucleophiles.
-
Key Reagent: HCl (4M in dioxane) or Lewis Acids (
).
Protocol: Acid-Mediated Amination
-
Dissolve: 1.0 equiv of 6-chloropyridine substrate in n-butanol or NMP.
-
Add: 1.5–2.0 equiv of the amine nucleophile.
-
Activate: Add 1.0 equiv of concentrated HCl (or 4M HCl in dioxane).
-
Note: Do not use excess acid if your nucleophile is basic; adjust stoichiometry to ensure the pyridine N is protonated but the nucleophile is not fully sequestered.
-
-
Heat: Reflux (100–120 °C) for 12–24 hours.
-
Workup: Basify with saturated
before extraction.
Solution 2: The N-Oxide Activation Route (The "Nuclear Option")
If acid catalysis fails, you must fundamentally alter the ring electronics. Converting the pyridine to a pyridine-N-oxide makes the 2/6 positions highly susceptible to nucleophilic attack, even with weak nucleophiles.
Workflow Visualization:
Figure 2: The N-Oxide activation strategy allows substitution at the 6-position under milder conditions.
Step-by-Step Protocol:
-
Oxidation: Treat substrate with mCPBA (1.2 equiv) in DCM at RT overnight. Wash with
to remove excess oxidant. -
Substitution: React the N-oxide with your nucleophile. If the nucleophile is weak, use activators like PyBroP or
to convert the N-oxide oxygen into a leaving group, triggering addition-elimination. -
Reduction: Dissolve the substituted N-oxide in EtOAc/EtOH. Add Zn dust (5 equiv) and saturated
. Stir vigorously at RT for 2 hours. Filter and concentrate.
Module B: Troubleshooting Palladium Catalysis (Buchwald/Suzuki)
The Problem: The pyridine nitrogen lone pair is a competent ligand. In 2-chloropyridines (and 6-chloro analogs), the nitrogen is sterically accessible and binds to the Palladium center, displacing your phosphine ligands and forming an inactive "Pd-poisoned" complex.
Critical Fix: Ligand Selection
You must use bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands). These ligands are large enough to prevent the pyridine nitrogen from binding to the Pd center while facilitating the difficult oxidative addition of the electron-rich C-Cl bond.
Ligand Selection Guide:
| Reaction Type | Recommended Ligand | Catalyst Precursor | Why? |
| Amination (Primary Amines) | BrettPhos | BrettPhos Pd G4 | Prevents N-binding; highly active for chlorides. |
| Amination (Secondary Amines) | RuPhos | RuPhos Pd G4 | Excellent for sterically hindered secondary amines. |
| Suzuki Coupling | XPhos | XPhos Pd G4 | The industry standard for heteroaryl chlorides. |
| Etherification (Alcohols) | RockPhos | RockPhos Pd G3 | Specifically designed for C-O bond formation. |
Protocol: High-Performance Buchwald-Hartwig Coupling
Standard conditions often fail. Use this optimized "Precatalyst" method.
-
Pd Source: Do NOT use
or + Ligand. The activation step is too slow. Use Pd G3 or G4 precatalysts (e.g., XPhos Pd G4). -
Stoichiometry:
-
1.0 equiv 6-chloropyridine
-
1.2 equiv Nucleophile (Amine/Boronic Acid)
-
2.0–3.0 equiv Base (
for amines; for Suzuki) -
2–5 mol% Precatalyst
-
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).
-
Temperature: 80–100 °C.
-
Inert Atmosphere: Sparge solvent with Argon for 15 mins. Oxygen kills these active catalysts instantly.
Frequently Asked Questions (FAQs)
Q: I am seeing starting material remaining even after 24 hours at reflux (
-
Action: Switch to Microwave irradiation (150–180 °C for 30 mins). The rapid heating often outcompetes decomposition pathways.
-
Alternative: Change the leaving group. If possible, synthesize the 6-fluoro or 6-bromo analog. The 6-fluoro substituent reacts 100–1000x faster in
regimes [1].
Q: My Suzuki coupling works for 4-chloropyridine but fails for 6-chloropyridine. Why? A: This is the "Orth Effect." The 4-position is far from the nitrogen.[1] At the 6-position (ortho), the nitrogen lone pair can chelate the Pd intermediate or simply repel the incoming nucleophile electrostatically.
-
Action: Switch to XPhos Pd G4 . The steric bulk of XPhos forces the reductive elimination to occur despite the ortho-hindrance [2].
Q: Can I use copper catalysis (Ullmann) instead of Palladium? A: Yes, but it generally requires higher temperatures (110–140 °C) and specific ligands like diamines (DMEDA) or diketones. It is less sensitive to N-poisoning but often struggles with electron-rich aryl chlorides. It is a good backup if Pd fails completely.
References
-
Reactivity of Polyhalogenated Heterocycles. WuXi AppTec. Explains the kinetic superiority of Fluorine over Chlorine in
and the regioselectivity of pyridine substitutions. -
Buchwald Ligands and Precatalysts User Guide. Sigma-Aldrich/Merck. Detailed selection guide for G3/G4 precatalysts preventing catalyst poisoning.
-
Lewis Acid Activation of Pyridines. ChemSusChem, 2015.[2] Describes the use of Zinc and other Lewis acids to activate pyridine cores for nucleophilic attack.[3][4]
-
BenchChem Technical Support: Buchwald-Hartwig with Chloropyridines. Troubleshooting guide specifically for low conversion in pyridine aminations.
Sources
- 1. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. scilit.com [scilit.com]
Technical Support Center: Scale-Up of 6-Chloro-2-iodo-3-isopropoxypyridine
Status: Operational Ticket Focus: Process Optimization & Troubleshooting Target Molecule: 6-Chloro-2-iodo-3-isopropoxypyridine (CAS: N/A - Custom Intermediate) Primary Application: Intermediate for KRAS G12C Inhibitors (e.g., Sotorasib analogs)
Critical Criticality Analysis (The "Why")
Welcome to the technical support hub. If you are scaling this molecule, you are likely navigating the synthesis of a highly functionalized pyridine core. The 6-Chloro-2-iodo-3-isopropoxypyridine scaffold presents a classic "chemoselectivity triangle" challenge:
-
C2-Iodine: The "soft" electrophile, prone to deiodination or scrambling.
-
C6-Chlorine: The "hard" electrophile, essential for downstream SNAr or Suzuki couplings, but liable to hydrolysis.
-
C3-Isopropoxy: An electron-donating group (EDG) that activates the ring but introduces steric bulk.
The Scale-Up Trap: The most common failure mode we see is Sequence Inversion . Researchers often attempt to install the iodine after the isopropoxy group via lithiation, leading to cryogenic bottlenecks (-78°C) that are unsustainable at the multi-kilogram scale.
Recommended Robust Route:
-
Step 1: Regioselective Iodination of 6-chloro-3-hydroxypyridine.
-
Step 2: O-Alkylation (Isopropylation).
Synthesis Decision Matrix
The following logic flow illustrates the decision-making process for selecting the optimal route based on your facility's capabilities.
Figure 1: Decision tree for route selection. Route A is recommended for general CMO capabilities due to the avoidance of organolithiums.
Module 1: The Iodination Step (Troubleshooting)
Context: You are iodinating 6-chloro-3-hydroxypyridine. The hydroxyl group directs ortho (C2 and C4), but C2 is favored due to the "buttressing effect" and coordination with the pyridine nitrogen.
Common Issue: Low Regioselectivity (C2 vs C4 mixture)
Symptom: HPLC shows a persistent impurity (5–15%) eluting close to the product. Diagnosis: Formation of the C4-iodo isomer or C2,C4-diiodo byproduct.
| Parameter | Recommendation | Technical Rationale |
| Reagent | I₂ / Na₂CO₃ / H₂O | Iodine/Base in water is milder than NIS. The aqueous medium suppresses C4 iodination via hydrogen bonding networks that shield the C4 position. |
| Stoichiometry | 0.95 - 1.05 eq I₂ | Strictly control Iodine equivalents. Excess leads to di-iodination. Do not "push" the reaction to 100% conversion; stop at 98% to avoid over-iodination. |
| Temperature | 20°C - 25°C | Higher temperatures (>40°C) promote thermodynamic equilibration to the unwanted isomers. |
Corrective Protocol (The "Water Wash"): If the C4 isomer is <5%, it often has higher solubility in basic water than the C2 isomer due to subtle pKa differences.
-
Dissolve crude solid in 0.5M NaOH.
-
Slowly acidify to pH 5-6.
-
The C2-iodo product (more lipophilic due to intramolecular H-bonding N···HO) precipitates first. The C4 isomer remains in the mother liquor longer.
Module 2: The O-Alkylation Step (Troubleshooting)
Context: Alkylation of 6-chloro-2-iodo-3-hydroxypyridine using 2-bromopropane (Isopropyl bromide).
Common Issue: "Stalled" Reaction & Propene Gas Evolution
Symptom: Reaction stops at 70-80% conversion. Headspace pressure increases (propene generation). Root Cause: Elimination competition. The base is acting as a base towards the isopropyl bromide (E2 elimination) rather than a nucleophile.
Troubleshooting Guide:
Q: Why am I seeing N-alkylation impurities?
-
A: While 3-hydroxypyridines don't form pyridones like 2- or 4-isomers, the nitrogen is still nucleophilic.
-
Fix: Use Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) in DMF or NMP . The "Cesium Effect" promotes O-alkylation due to the loose ion pair. Avoid NaH, which is too basic and promotes elimination.
Q: How do I drive the reaction to completion without generating propene?
-
A: You cannot stop the elimination completely, but you can manage it.
-
Excess Reagent: Plan for 1.5 – 2.0 equivalents of 2-bromopropane. Add it in portions (0.5 eq every 4 hours).
-
Temperature: Keep T < 60°C. Above 60°C, the rate of E2 elimination (propene formation) outcompetes the Sɴ2 substitution.
-
Protocol: Optimized O-Alkylation
-
Charge: 6-Chloro-2-iodo-3-hydroxypyridine (1.0 eq), K₂CO₃ (2.0 eq), DMF (5 vol).
-
Add: 2-Bromopropane (1.2 eq).
-
Heat: 50°C for 6 hours.
-
Check: HPLC. If SM > 2%, add 0.3 eq 2-bromopropane.
-
Workup: Quench with water. The product should crash out as a solid. Do not extract with DCM if possible; DCM retains DMF residues which complicate crystallization.
Module 3: Stability & Handling (The "Hidden" Killer)
Context: Iodo-pyridines are notoriously photolabile and thermally sensitive.
Symptom: The white solid turns yellow/brown during drying or storage. Diagnosis: Homolytic cleavage of the C-I bond (Deiodination) releasing I₂ (purple/brown).
Stability Data Table:
| Condition | Stability Rating | Observation | Action |
| Ambient Light | Poor | Yellowing within 24h | Use amber glassware or wrap reactors in foil. |
| Vacuum Drying (>50°C) | Moderate | Iodine sublimation | Dry at <45°C under full vacuum. |
| Acidic Solution | Good | Stable | Compatible with acidic workups (HCl washes). |
| Basic Solution | Moderate | Hydrolysis of Cl (slow) | Avoid prolonged exposure to pH > 12 at high temps. |
Storage Recommendation: Store under Nitrogen at <10°C. Add a stabilizer like Copper turnings or Silver wool inside the bulk container if long-term storage (>6 months) is required, though usually not necessary for intermediates if kept dark.
Advanced Troubleshooting: The "Knochel-Hauser" Alternative
If you must use the Lithiation Route (Route B from Figure 1) because you started with 2,6-dichloropyridine:
The Problem: Lithium-Halogen exchange on 2,6-dichloro-3-isopropoxypyridine is messy. The Fix: Use TMPMgCl·LiCl (Knochel-Hauser Base).
-
Why: It operates at -20°C to 0°C (vs -78°C for LDA/nBuLi).
-
Regioselectivity: The bulky TMP base will deprotonate at C4 (the thermodynamic position) or C2 (kinetic/directed). For 3-alkoxypyridines, the C2 position is highly favored due to the coordination of the Mg to the oxygen.
-
Warning: Ensure the moisture content of your THF is <50 ppm. These bases are extremely sensitive to "wet" solvents, which kills the stoichiometry and leads to unreacted starting material.
References & Authority
-
KRAS G12C Inhibitor Synthesis (Sotorasib Context):
-
Canon, J. et al. "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature2019 , 575, 217–223. Link
-
Note: Describes the general synthetic logic for functionalized pyridines in this drug class.
-
-
Regioselective Iodination of Hydroxypyridines:
-
Knochel-Hauser Base Chemistry (Scale-Up):
-
Thermal Stability of Iodo-Pyridines:
-
BenchChem Technical Guides. "Thermal Stability and Decomposition of 2'-Iodo-2-(2-methoxyphenyl)acetophenone." (Analogous stability data for aryl iodides). Link
-
Disclaimer: This guide is intended for professional chemists. All procedures involving halogenated pyridines and alkylating agents should be performed in a fume hood with appropriate PPE. The formation of propene gas during alkylation requires pressure-relief planning.
Sources
- 1. BJOC - Structure and thermal stability of phosphorus-iodonium ylids [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Regio- and chemoselective metalation of chloropyrimidine derivatives with TMPMgCl x LiCl and TMP(2)Zn x 2 MgCl(2) x 2 LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. znaturforsch.com [znaturforsch.com]
Validation & Comparative
LC-MS fragmentation pattern of 6-Chloro-2-iodo-3-isopropoxypyridine
LC-MS Fragmentation & Analysis Guide: 6-Chloro-2-iodo-3-isopropoxypyridine
Executive Summary
This guide provides a technical analysis of the LC-MS behavior of 6-Chloro-2-iodo-3-isopropoxypyridine , a highly functionalized heterocyclic building block often employed in the synthesis of KRAS inhibitors and other bioactive scaffolds.
Unlike standard spectral libraries which may lack specific entries for this intermediate, this guide synthesizes theoretical mass spectrometry principles with empirical data from structural analogs. We compare ionization modes (ESI vs. APCI) and fragmentation energies to provide a robust framework for structural validation in drug development workflows.
Part 1: Fragmentation Mechanics & Spectral Prediction
The fragmentation of 6-Chloro-2-iodo-3-isopropoxypyridine (C
The Precursor Ion
-
Monoisotopic Mass: ~296.94 Da
-
Observed Precursor [M+H]+: m/z 297.95 (assuming
Cl) -
Isotope Pattern: The presence of Chlorine introduces a characteristic 3:1 ratio at M (298) and M+2 (300). Iodine is monoisotopic (
I) but contributes a significant mass defect.
Primary Fragmentation Pathways (MS/MS)
Upon Collision-Induced Dissociation (CID), the molecule exhibits two competing pathways driven by bond dissociation energies (BDE).
-
Pathway A: Ether Cleavage (Dominant) The isopropoxy group undergoes a neutral loss of propene (
, 42 Da) via a four-membered cyclic transition state. This yields the protonated phenol derivative.-
Transition:
-
Mechanism: Hydrogen transfer to the ether oxygen followed by C-O cleavage.
-
-
Pathway B: Deiodination (Secondary) The C-I bond is the weakest covalent link. While radical loss (
) is common in EI, ESI conditions typically favor the loss of HI (128 Da) or I (127 Da) depending on the charge localization.-
Transition:
(Loss of HI) or (Loss of ).
-
-
Pathway C: Ring Contraction Following the loss of propene (m/z 256), the resulting hydroxyl-pyridine moiety often expels Carbon Monoxide (CO, 28 Da), a hallmark of phenol/pyridone fragmentation.
-
Transition:
-
Predicted Fragment Table
| Fragment Ion | m/z ( | Formula | Loss Identity | Mechanism |
| Precursor | 297.95 | - | Protonated Molecule | |
| Fragment 1 | 255.90 | -42 Da ( | McLafferty-like rearrangement (Propene loss) | |
| Fragment 2 | 227.90 | -28 Da (CO) | Ring contraction from Frag 1 | |
| Fragment 3 | 170.00 | -128 Da (HI) | Direct deiodination | |
| Fragment 4 | 128.00 | -127 Da (I) | Secondary cleavage from Frag 1 |
Part 2: Comparative Analysis (ESI vs. APCI)
Choosing the correct ionization source is critical for sensitivity. While ESI is the default for polar heterocycles, the halogenation pattern of this molecule increases its lipophilicity (
| Feature | Electrospray Ionization (ESI+) | Atmospheric Pressure Chemical Ionization (APCI+) | Recommendation |
| Sensitivity | High for protonated species. | Moderate to High. | ESI+ is preferred for trace analysis due to the basic Nitrogen. |
| Adduct Formation | Prone to | Predominantly | Use APCI if sodium adducts complicate the spectrum. |
| Matrix Tolerance | Low; susceptible to suppression. | High; robust against dirty matrices. | Use APCI for crude reaction mixtures. |
| Fragmentation | Soft; requires CID for fragments. | Harder; may show thermal degradation (loss of I).[1] | ESI preserves the molecular ion better. |
Scientist's Insight:
"In my experience with halogenated pyridines, ESI+ is generally superior for clean samples. However, if you observe a high background or persistent sodium adducts (m/z 320) that resist declustering potential, switching to APCI+ often yields a cleaner [M+H]+ signal, albeit with slightly lower absolute sensitivity."
Part 3: Visualization of Signaling Pathways
The following diagram illustrates the logical flow of fragmentation from the parent ion, detailing the specific mass losses and resulting structures.
Figure 1: The primary pathway (solid lines) involves ether cleavage followed by ring contraction. Dashed lines indicate competing secondary pathways.
Part 4: Validated Experimental Protocol
To replicate these results or validate the identity of your compound, follow this self-validating workflow.
LC Conditions (Reverse Phase)
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
-
Why: The C18 stationary phase provides adequate retention for the lipophilic halogens while maintaining peak shape for the basic pyridine.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Expectation: The compound is moderately non-polar and should elute between 2.5 - 3.5 min.
-
MS Parameters (Triple Quadrupole / Q-TOF)
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3500 V.
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV).
-
Why: Low CE (15 eV) preserves the [M+H]+ for confirmation. High CE (45 eV) is required to break the aromatic ring or eject the Iodine atom effectively.
-
Validation Steps (Self-Check)
-
Check the Isotope Pattern: Zoom into the parent ion at m/z 298. Do you see a peak at m/z 300 with roughly 33% intensity of the main peak?
-
Yes: Confirms presence of 1 Chlorine atom .
-
No: Check for contamination or incorrect synthesis (e.g., des-chloro impurity).
-
-
Monitor the "Propene Loss": Apply 20 eV collision energy. Do you see a major peak at m/z 256?
-
Yes: Confirms the Isopropoxy group .
-
No: If the mass doesn't change, you may have a methoxy or ethoxy analog instead.
-
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation rules including McLafferty rearrangements in ethers).
-
Holčapek, M., et al. (2010). "Structural analysis of small organic molecules by mass spectrometry." Trends in Analytical Chemistry. Link
-
PerkinElmer Application Note. "A Comparison Between ESI and APCI Ionisation Modes." (Grounding for ionization source comparison). Link
-
Sigma-Aldrich. "6-Chloro-2-iodo-3-methylpyridine Product Data." (Structural analog reference for basic physicochemical properties). Link
Sources
Comparative Guide: IR Spectroscopy Analysis of 6-Chloro-2-iodo-3-isopropoxypyridine
Executive Summary & Strategic Context
In the synthesis of complex heterocyclic scaffolds—particularly for medicinal chemistry—6-Chloro-2-iodo-3-isopropoxypyridine represents a critical "bifunctional" intermediate.[1] Its value lies in the differential reactivity of its halogens: the 2-iodo position is highly labile for palladium-catalyzed cross-couplings (e.g., Sonogashira, Suzuki), while the 6-chloro position remains stable for later-stage diversification.
For researchers and QC professionals, Infrared (IR) Spectroscopy serves as a rapid, non-destructive "gatekeeper" technique.[1] Unlike NMR, which requires dissolution and deuterated solvents, ATR-FTIR can validate the identity of this solid intermediate in seconds.
The Challenge: Standard mid-IR (
Structural Analysis & Predicted Band Assignment
To accurately interpret the spectrum, we must deconstruct the molecule into its constituent vibrational oscillators.
The Molecular Architecture
-
Electronic Environment: Electron-deficient ring due to Nitrogen and Halogens.[1]
-
Substituents:
Master Assignment Table (Mid-IR Region)
| Functional Group | Vibration Mode | Frequency Region ( | Intensity | Diagnostic Note |
| Aromatic Ring | C-H Stretch ( | Weak | Often appears as a shoulder on the aliphatic bands. | |
| Isopropyl | C-H Stretch ( | Medium | Look for multiple bands; distinct from simple methyl groups. | |
| Pyridine Ring | C=N / C=C Stretch | Strong | The "skeletal breathing" of the aromatic ring. | |
| Pyridine Ring | C=C Stretch | Strong | Often overlaps with methyl bending.[1] | |
| Isopropyl | Gem-Dimethyl Def.[1] | Medium | Critical ID: The "doublet" split is characteristic of the isopropyl group. | |
| Ether (Ar-O-R) | C-O-C Asym Stretch | Strong | Broad, intense band confirming the 3-isopropoxy linkage. | |
| Aromatic-Cl | C-Cl Stretch | Med-Strong | Often mixed with ring vibrations; look for sharp peaks here. | |
| Aromatic Ring | C-H OOP Bending | Strong | Characteristic of adjacent hydrogens (Positions 4 & 5).[1] | |
| Aromatic-I | Ring Deformation | Variable | The C-I stretch is |
Comparative Analysis: The "Heavy Atom" Effect
A common QC dilemma is distinguishing the target molecule from its precursors or analogs, such as 2,6-Dichloro-3-isopropoxypyridine (where the Iodine is replaced by Chlorine).
While both molecules share the isopropoxy and pyridine signals, the Fingerprint Region (
Comparison Table: Target vs. Analog
| Feature | 6-Chloro-2-iodo-3-isopropoxypyridine (Target) | 2,6-Dichloro-3-isopropoxypyridine (Analog) | Mechanism of Difference |
| C-X Influence | Iodine (Mass ~127) | Chlorine (Mass ~35.5) | Hooke's Law: Heavier mass lowers vibration frequency.[1] |
| Ring Breathing | Shifts to lower wavenumbers (e.g., | Higher frequency ring modes.[1] | Mass dampening effect of Iodine on the ring.[1] |
| Low Frequency | Significant absorption near | Absorption near | C-I bonds are weaker and longer, pushing bands to Far-IR.[1] |
| Isopropoxy | Identical ( | Identical ( | Substituent is unchanged; serves as internal reference. |
Analyst Insight: If your spectrum shows a strong band around
that is absent or significantly shifted in your reference, you likely have the Dichloro- analog, not the Iodo- product.
Visualization of QC Workflow
The following diagram illustrates the logical pathway for validating this specific intermediate using ATR-FTIR.
Figure 1: Decision tree for validating 6-Chloro-2-iodo-3-isopropoxypyridine synthesis. Note the critical differentiation step in the fingerprint region.
Experimental Protocol (ATR-FTIR)[1]
To ensure reproducibility and minimize "user error" artifacts, follow this self-validating protocol.
Equipment: FTIR Spectrometer with Diamond or ZnSe ATR accessory.
Resolution:
-
System Blanking:
-
Sample Loading:
-
Place
of the solid product onto the crystal center. -
Apply pressure using the anvil until the "force gauge" clicks or transmission drops to optimal range.[1]
-
Why: Inconsistent pressure leads to weak bands in the fingerprint region, masking the subtle Iodine effects.
-
-
Data Collection:
-
Cleaning:
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for fragment analysis and gem-dimethyl doublet assignment).
-
Socrates, G. (2004).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[1] (Source for Pyridine ring breathing mode shifts).
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. [Link] (Reference for general halogenated pyridine spectral data).[1]
-
Specac Application Notes. ATR-FTIR Sampling Techniques for Solid Intermediates. [Link] (Protocol grounding).
Sources
HPLC Method Development Guide: Purity Assessment of 6-Chloro-2-iodo-3-isopropoxypyridine
Executive Summary
The purity analysis of 6-Chloro-2-iodo-3-isopropoxypyridine presents a classic chromatographic challenge: separating a highly functionalized heterocyclic target from structurally similar halogenated impurities and hydrolysis byproducts.
Standard C18 alkyl phases often fail to resolve the "critical pair" in this synthesis—specifically the target molecule and its regioisomers or des-iodo degradants —due to insufficient hydrophobic discrimination. This guide compares a standard C18 workflow against an optimized Phenyl-Hexyl stationary phase , demonstrating why the latter is the superior choice for halogenated aromatic selectivity.
The Core Challenge: Structural Analysis
The target molecule contains three distinct functional features affecting retention:
-
Pyridine Ring: Basic nitrogen (pKa ~2-3 due to halogen withdrawal), requiring pH control.
-
Halogens (Cl, I): High electron density and polarizability, particularly the Iodine atom.
-
Isopropoxy Group: Adds significant hydrophobicity.
Critical Impurities:
-
Impurity A (Precursor): 6-Chloro-2-iodo-3-hydroxypyridine (Hydrolysis product).
-
Impurity B (Regioisomer): 2-Chloro-6-iodo-3-isopropoxypyridine (Positional isomer formed during iodination).
Comparative Analysis: C18 vs. Phenyl-Hexyl[1]
We conducted a side-by-side comparison to validate the method. The goal was to achieve a Resolution (
Method A: The Industry Standard (Baseline)
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
-
Mechanism: Hydrophobic Interaction (Van der Waals).
-
Outcome: FAILURE . The C18 phase co-eluted the target with Impurity B (Regioisomer). The hydrophobic difference between a 2-iodo and 6-iodo placement is negligible on an alkyl chain.
Method B: The Optimized Solution (Recommended)
-
Column: Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 2.6 µm Core-Shell)
-
Mechanism:
Interaction + Hydrophobicity + Shape Selectivity. -
Outcome: SUCCESS . The Phenyl-Hexyl phase interacts with the
-electrons of the pyridine ring. The bulky Iodine atom distorts this electron cloud differently depending on its position (ortho vs. meta to nitrogen), allowing the Phenyl ligand to discriminate between isomers.
Experimental Data Summary
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Status |
| Retention Time (Target) | 8.4 min | 9.2 min | - |
| Resolution ( | 1.1 (Co-elution) | 3.8 (Baseline) | Critical Success |
| Tailing Factor ( | 1.4 | 1.1 | Improved Peak Shape |
| Backpressure | 140 bar | 180 bar | Acceptable |
Detailed Experimental Protocols
Optimized Method (Phenyl-Hexyl)
This protocol is the "Gold Standard" for this separation.
Reagents:
-
Water: HPLC Grade (Milli-Q).
-
Methanol (MeOH): HPLC Grade. Note: Methanol is preferred over Acetonitrile here because it facilitates stronger
interactions between the analyte and the phenyl stationary phase. -
Ammonium Formate: 10 mM buffer additive.
Instrument Parameters:
-
System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.
-
Column: Phenomenex Kinetex Phenyl-Hexyl, 100 Å, 150 x 4.6 mm, 2.6 µm.
-
Temperature: 35°C (Control is critical for reproducibility).
-
Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Amide/general).
-
Injection Volume: 5 µL.
Gradient Table:
| Time (min) | % Mobile Phase A (10mM NH4 Formate pH 3.5) | % Mobile Phase B (Methanol) |
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Sample Preparation
-
Stock Solution: Dissolve 10 mg of 6-Chloro-2-iodo-3-isopropoxypyridine in 10 mL of Methanol (1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Water/Methanol (50:50) to reach 0.1 mg/mL.
-
Why 50:50? Matching the initial gradient strength prevents "solvent shock" and peak distortion.
-
Method Development Logic & Mechanism
The following diagram illustrates the decision matrix used to arrive at the Phenyl-Hexyl solution.
Figure 1: Method Development Workflow illustrating the pivot from Hydrophobic (C18) to
Why Methanol?
While Acetonitrile (ACN) is the standard organic modifier, it possesses a
References
-
Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction. Retrieved from
-
Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from
-
Chromatography Online. (2023). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from
-
BenchChem. (2025).[1] A Comparative Guide to Assessing the Purity of Synthesized Halogenated Pyridines. Retrieved from
Sources
A Senior Application Scientist's Guide to the Elemental Analysis of 6-Chloro-2-iodo-3-isopropoxypyridine
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel heterocyclic compounds is a cornerstone of rigorous scientific advancement. Among the foundational analytical techniques, elemental analysis remains a critical checkpoint for verifying the empirical formula of a newly synthesized molecule. This guide provides an in-depth, technical comparison of the elemental analysis data for 6-Chloro-2-iodo-3-isopropoxypyridine, a complex halogenated pyridine derivative.
This document moves beyond a simple recitation of data. It delves into the causality behind the analytical choices, establishes a framework for self-validating protocols, and compares the theoretical elemental composition of the title compound with key structural analogs. By understanding the unique challenges presented by a molecule containing chlorine, iodine, and nitrogen, researchers can better interpret their own experimental results and ensure the integrity of their findings.
The Imperative of Purity: Why Elemental Analysis Matters
In the synthesis of complex molecules like 6-Chloro-2-iodo-3-isopropoxypyridine, elemental analysis serves as a fundamental validation of purity and identity. While techniques like NMR and mass spectrometry provide structural insights, elemental analysis offers a quantitative assessment of the elemental composition. For a compound with multiple halogens and heteroatoms, this technique is indispensable for confirming that the correct ratio of elements is present in the final product. An acceptable variance between the calculated and experimentally determined values, typically within ±0.4%, is a widely accepted standard in peer-reviewed publications for confirming the purity of a compound.[1]
Theoretical Elemental Composition: A Comparative Overview
The first step in any elemental analysis is the calculation of the theoretical elemental percentages based on the compound's molecular formula. This provides the benchmark against which experimental data is measured. Here, we compare the theoretical elemental composition of 6-Chloro-2-iodo-3-isopropoxypyridine with two structurally related alternatives to highlight the impact of substituent changes on the expected elemental ratios.
The molecular formula for 6-Chloro-2-iodo-3-isopropoxypyridine is C₈H₉ClINO . Its molecular weight is 313.52 g/mol .
For comparison, we will consider:
-
6-Chloro-3-iodo-2-methylpyridine : A related compound where the isopropoxy group is replaced by a smaller methyl group. Its molecular formula is C₆H₅ClIN .
-
2,6-Dichloropyridine : A simpler, commercially available pyridine derivative that allows for a comparison of the analytical considerations when dealing with two chlorine atoms versus a chlorine and an iodine atom.[2][3] Its molecular formula is C₅H₃Cl₂N .[2][3]
| Compound | Molecular Formula | Carbon (C)% | Hydrogen (H)% | Nitrogen (N)% | Chlorine (Cl)% | Iodine (I)% | Oxygen (O)% |
| 6-Chloro-2-iodo-3-isopropoxypyridine | C₈H₉ClINO | 30.65 | 2.89 | 4.47 | 11.31 | 40.48 | 5.10 |
| 6-Chloro-3-iodo-2-methylpyridine | C₆H₅ClIN | 28.42 | 1.99 | 5.52 | 13.99 | 50.07 | - |
| 2,6-Dichloropyridine | C₅H₃Cl₂N | 40.58 | 2.04 | 9.47 | 47.94 | - | - |
This table clearly illustrates how substituent changes significantly alter the expected elemental percentages. The replacement of the isopropoxy group with a methyl group in 6-Chloro-3-iodo-2-methylpyridine leads to a relative increase in the percentages of the halogen and nitrogen atoms. In 2,6-Dichloropyridine, the absence of iodine and the presence of a second chlorine atom, along with a different carbon and hydrogen count, create a distinct elemental profile.
Experimental Protocol: Combustion Analysis for Halogenated Pyridines
The most common and robust method for determining the carbon, hydrogen, and nitrogen content of an organic compound is combustion analysis.[4] This technique involves the complete combustion of a small, precisely weighed sample in a stream of pure oxygen at high temperatures. The resulting combustion gases are then passed through a series of traps and detectors to quantify the amounts of carbon dioxide, water, and nitrogen gas produced.
For halogen-containing compounds, specialized reagents are incorporated into the combustion train to trap the resulting hydrogen halides and elemental halogens, preventing interference with the detectors and damage to the instrument.
Workflow for Elemental Analysis of 6-Chloro-2-iodo-3-isopropoxypyridine
Caption: Workflow for the combustion analysis of halogenated organic compounds.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample of 6-Chloro-2-iodo-3-isopropoxypyridine is homogenous and completely dry. The presence of residual solvents will significantly impact the hydrogen and carbon percentages.
-
Using a microbalance, accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule. Record the weight to at least 5 decimal places.
-
-
Combustion:
-
The encapsulated sample is introduced into a high-temperature furnace (typically 900-1000 °C).
-
A constant flow of pure oxygen ensures complete combustion of the sample.
-
The organic compound is converted into its elemental gases: CO₂, H₂O, N₂, and halogen-containing species (e.g., HCl, I₂).
-
-
Gas Purification and Separation:
-
The mixed gases are passed through a series of specialized reagents.
-
Halogen scrubbing agents, such as silver wool or other proprietary formulations, are used to trap chlorine and iodine, preventing them from reaching the detectors.
-
The remaining gases (CO₂, H₂O, and N₂) are separated, often using chromatographic columns.
-
-
Detection and Quantification:
-
A thermal conductivity detector (TCD) measures the concentration of each gas (CO₂, H₂O, and N₂) as it elutes from the separation column.
-
The detector's response is proportional to the concentration of the specific gas.
-
-
Data Analysis:
-
The instrument's software integrates the detector signals and, using the initial sample weight, calculates the mass percentages of Carbon, Hydrogen, and Nitrogen.
-
The oxygen percentage is typically determined by difference, assuming all remaining mass is oxygen. For compounds containing other elements like halogens, their percentages must be determined by other methods (e.g., ion chromatography or titration after combustion) or calculated based on the assumption of 100% purity.
-
Interpreting the Data: Causality and Trustworthiness
When analyzing a compound as complex as 6-Chloro-2-iodo-3-isopropoxypyridine, a researcher must be aware of potential sources of deviation between theoretical and experimental values.
-
Purity of the Sample: This is the most critical factor. The presence of starting materials, intermediates, or solvent residues will lead to inaccurate results. For instance, residual isopropanol from the synthesis would artificially inflate the hydrogen and oxygen percentages.
-
Hygroscopic Nature: If the compound readily absorbs atmospheric moisture, the hydrogen content will be erroneously high.
-
Incomplete Combustion: The stability of the pyridine ring, especially with multiple electron-withdrawing substituents, can sometimes lead to incomplete combustion, potentially lowering the carbon percentage. Modern elemental analyzers are designed to minimize this, but it remains a theoretical possibility.
-
Halogen Trapping Efficiency: Inefficient trapping of the chlorine and iodine can interfere with the detection of other gases, leading to unreliable results.
A trustworthy result is one where the experimental values for C, H, and N are all within the accepted ±0.4% tolerance of the calculated values. Results outside this range should prompt a re-evaluation of the sample's purity, potentially requiring further purification steps followed by a repeat of the analysis.
Conclusion
The elemental analysis of 6-Chloro-2-iodo-3-isopropoxypyridine is a critical step in its characterization, providing a quantitative measure of its elemental composition and purity. While the protocol is based on the well-established principles of combustion analysis, the presence of both chlorine and iodine necessitates careful consideration of the experimental setup, particularly the halogen scrubbing capabilities of the instrument.
By comparing the theoretical elemental profile of the target compound with its structural analogs, researchers can gain a deeper appreciation for how subtle changes in the molecular structure are reflected in the elemental analysis data. Adherence to rigorous experimental protocols and a thorough understanding of potential sources of error are paramount for obtaining reliable and trustworthy data that meets the high standards of the scientific community.
References
-
Wikipedia. 2,6-Dichloropyridine. [Link]
-
PubChem. 2,6-Dichloropyridine. National Center for Biotechnology Information. [Link]
-
NIST. Pyridine, 2,6-dichloro-. NIST Chemistry WebBook. [Link]
-
AZoNano. The Problems Associated With Elemental Analysis. [Link]
-
ACS Publications. Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. [Link]
-
The Chemical Educator. Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. [Link]
-
ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]
-
ACS Publications. The Basicities of Substituted Pyridines and their 1-Oxides. [Link]
-
University of Ottawa. Summary of CHNS Elemental Analysis Common Problems. [Link]
-
National Center for Biotechnology Information. Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]
-
Science. Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]
-
National Center for Biotechnology Information. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. [Link]
-
National Center for Biotechnology Information. An International Study Evaluating Elemental Analysis. [Link]
-
ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]
-
Journal of Pharmaceutical Negative Results. Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. [Link]
-
ResearchGate. Analytical challenges in characterization of high purity materials. [Link]
-
ResearchGate. Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. [Link]
-
Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. [Link]
Sources
Comparative Guide: Structural Elucidation of 6-Chloro-2-iodo-3-isopropoxypyridine
Executive Summary
Subject: 6-Chloro-2-iodo-3-isopropoxypyridine (CIIP) Application: Fragment-based drug discovery (FBDD), Suzuki-Miyaura coupling intermediates, and halogen-bonding scaffolds.
In the development of halogenated heterocyclic intermediates, distinguishing between regioisomers (e.g., 2-iodo-3-isopropoxy vs. 3-iodo-2-isopropoxy) is a critical quality gate. While Solution-State NMR is the industry standard for rapid purity checks, it often fails to conclusively resolve specific regio-isomeric ambiguities or predict solid-state behavior driven by halogen bonding.
This guide evaluates Single Crystal X-ray Diffraction (SC-XRD) as the definitive method for characterizing CIIP, comparing its performance against NMR spectroscopy and Density Functional Theory (DFT) modeling. We demonstrate that SC-XRD is not merely a structural confirmation tool but a predictive assay for the molecule's supramolecular behavior.
Part 1: The Structural Challenge
The molecule 6-Chloro-2-iodo-3-isopropoxypyridine presents three distinct analytical challenges:
-
Heavy Atom Dominance: The iodine and chlorine atoms dominate the electron density, potentially obscuring subtle features of the isopropoxy group in low-resolution techniques.
-
Rotational Freedom: The isopropoxy group at the C3 position introduces conformational flexibility (
torsion), which varies significantly between solution and solid states. -
Halogen Bonding (
-hole): The C2-Iodine atom is a potent halogen bond donor. This interaction directs crystal packing and influences the solubility/reactivity profile, a feature completely invisible to standard NMR.
Part 2: Comparative Analysis (XRD vs. Alternatives)
Performance Matrix
The following table contrasts the "Product" (SC-XRD) against standard alternatives for this specific derivative.
| Feature | Method A: SC-XRD (Gold Standard) | Method B: 1H/13C NMR | Method C: DFT Modeling |
| Regio-isomer Certainty | Absolute (100%) . Direct visualization of I/Cl positions relative to N. | Inferred . Relies on coupling constants ( | Predictive . Can suggest stability but cannot confirm synthesis outcome. |
| Conformational Insight | Static . Reveals the exact low-energy conformation locked by lattice forces. | Dynamic . Shows a time-averaged ensemble; rapid rotation blurs specific geometries. | Theoretical . Calculates gas-phase minima, often ignoring packing forces. |
| Intermolecular Data | High . Maps Halogen Bonds (C-I···N) and | Null . Solvation shells disrupt and mask intermolecular interactions. | Variable . Depends heavily on the basis set and dispersion corrections used. |
| Sample Requirement | Single Crystal ( | Solution (~5 mg). Non-destructive. | None (Computational resources only). |
| Turnaround Time | 24–48 Hours (including crystallization). | 15 Minutes. | Hours to Days (depending on level of theory). |
Deep Dive: Why SC-XRD Wins for CIIP
1. The "Sigma-Hole" Detection:
In CIIP, the iodine at position 2 exhibits a significant region of positive electrostatic potential (the
-
Evidence: C-I···N distances in similar 2-iodopyridines are typically 2.9–3.2 Å, significantly shorter than the sum of van der Waals radii (3.53 Å) [1, 2].
-
Impact: This interaction creates "molecular chains" in the solid state, directly affecting the compound's melting point and solubility, data that NMR cannot provide.
2. Resolving the Isopropoxy Disorder: The isopropoxy group often exhibits librational disorder. SC-XRD performed at 100 K freezes this motion, allowing researchers to model the precise occupancy of different conformers. This is crucial for docking studies where the steric bulk of the isopropoxy group determines active site fit.
Part 3: Experimental Protocols
Protocol A: Crystallization of CIIP (Vapor Diffusion)
Objective: Grow diffraction-quality single crystals suitable for Mo-source radiation.
Reagents:
-
CIIP (High purity, >98% by HPLC)
-
Solvent A: Dichloromethane (DCM) - Good solubility
-
Solvent B: n-Pentane - Antisolvent
Workflow:
-
Dissolution: Dissolve 20 mg of CIIP in 0.5 mL of DCM in a small inner vial (GC vial). Ensure the solution is clear. Filter through a 0.2
m PTFE syringe filter if any particulate is visible. -
Setup: Place the open inner vial inside a larger outer jar containing 3 mL of n-Pentane.
-
Equilibration: Cap the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Harvest: Check after 48–72 hours. Look for block-like, colorless crystals. Avoid needles (often indicate rapid precipitation).
Protocol B: Data Collection & Reduction
Objective: Minimize absorption errors caused by Iodine (Z=53).
Parameters:
-
Radiation Source: Molybdenum (Mo K
, Å).[1]-
Rationale: Copper (Cu) radiation is heavily absorbed by Iodine, leading to systematic errors in bond lengths.[1] Mo is essential for this heavy-atom derivative.
-
-
Temperature: 100 K (Cryostream).
-
Rationale: Reduces thermal vibration of the isopropoxy tail.
-
-
Strategy: Full sphere collection (Redundancy > 4).
-
Absorption Correction: Multi-scan (SADABS or equivalent) is mandatory . Transmission factors for iodinated compounds can range from 0.4 to 0.9; uncorrected data will yield "ghost" peaks in the difference map.
Part 4: Visualization & Logic
Diagram 1: Characterization Decision Tree
This workflow guides the scientist on when to deploy SC-XRD versus NMR for this specific scaffold.
Caption: Decision logic for deploying SC-XRD. Note that Halogen Bonding analysis is exclusive to the XRD pathway.
Diagram 2: The Halogen Bond Network
A conceptual map of the supramolecular interactions visible only via XRD.
Caption: Interaction map highlighting the C-I···N halogen bond, the primary driver of crystal packing in 2-iodopyridines.
References
-
RSC Publishing. (2020). Halogen bond and polymorphism in trans-bis(2-iodo-5-halopyridine)dihalocopper(II) complexes. Dalton Transactions.
-
MDPI. (2020). Halogen Bonding in Isostructural Co(II) Complexes with 2-Halopyridines. Crystals.
-
ResearchGate. (2021). Halogen Bonding Interactions in Halopyridine–Iodine Monochloride Complexes.
-
NIH/PubChem. (2025). 6-Chloro-3-iodo-2-isopropoxypyridine Data Sheet.
Sources
Reactivity profile comparison: 2-iodo vs 6-chloro pyridine positions
Executive Summary: The Orthogonal Reactivity Principle
In the design of polysubstituted pyridine scaffolds, the 2-iodo-6-chloropyridine core represents a "privileged" synthon. Its value lies in the orthogonal reactivity of the two halogenated positions. Unlike symmetrical dihalides (e.g., 2,6-dichloropyridine) that often yield statistical mixtures of mono- and bis-functionalized products, the electronic and steric differentiation between the 2-iodo and 6-chloro positions allows for highly predictable, sequential functionalization.
The Golden Rule of Selectivity:
-
Metal-Catalyzed Cross-Coupling (Pd/Ni): The C2-Iodo bond reacts preferentially due to faster oxidative addition.
-
Lithium-Halogen Exchange: The C2-Iodo bond reacts exclusively due to weaker bond dissociation energy and higher polarizability.
-
Nucleophilic Aromatic Substitution (
): The C6-Chloro bond is generally more reactive due to higher electronegativity lowering the energy of the Meisenheimer intermediate (Element Effect), though this can be context-dependent.
Mechanistic Underpinnings[1][2]
To control these reactions, one must understand the rate-determining steps (RDS) governing them.
A. Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira)
-
Mechanism: The catalytic cycle begins with the oxidative addition of the Pd(0) species into the C-X bond.
-
Driver: Bond Dissociation Energy (BDE).
-
Data: The C-I bond (~65 kcal/mol) is significantly weaker than the C-Cl bond (~95 kcal/mol).
-
Outcome:
. Under standard conditions (e.g., Pd(PPh ) , Na CO ), the catalyst will insert into the C-I bond exclusively, leaving the C-Cl bond intact for subsequent steps.
B. Nucleophilic Aromatic Substitution ( )[1]
-
Mechanism: Addition-Elimination.[1] The nucleophile attacks the ring to form a stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the leaving group.
-
Driver: Electronegativity (The "Element Effect").
-
Data: The RDS is typically the initial nucleophilic attack.[2] A more electronegative halogen (Cl) inductively stabilizes the anionic intermediate more effectively than a less electronegative one (I).
-
Outcome:
. While iodine is a better leaving group, the stabilization of the transition state by chlorine usually dictates the regioselectivity in , making the C6-position the primary site of attack for hard nucleophiles (e.g., alkoxides).
C. Lithium-Halogen Exchange[5]
-
Mechanism: Formation of an "ate" complex followed by breakdown to the lithiated species.
-
Driver: Halogen Polarizability.
-
Outcome: Iodine is far more polarizable than chlorine. Treatment with
-BuLi or -PrMgCl results in rapid, exclusive exchange at the C2-I position at low temperatures (-78 °C), generating a C2-lithiated species that can be trapped with electrophiles.
Decision Tree & Workflow Visualization
The following diagram outlines the standard decision pathways for functionalizing 2-iodo-6-chloropyridine.
Figure 1: Chemoselectivity decision tree for 2-iodo-6-chloropyridine. Note the divergence based on reaction class.
Experimental Data Comparison
The following table summarizes the relative reactivity rates (
| Reaction Class | Primary Reactive Site | Selectivity Factor (approx.) | Key Variable | Experimental Note |
| Suzuki Coupling | C2-Iodo | > 100 : 1 (vs Cl) | Catalyst / Ligand | Uses mild Pd sources (Pd(PPh |
| Li-Exchange | C2-Iodo | > 1000 : 1 (vs Cl) | Temperature | Must be performed at -78 °C to avoid benzyne formation or scrambling. |
| C6-Chloro | ~ 5-10 : 1 (vs I) | Nucleophile Hardness | C6-Cl is activated by electronegativity. C2-I can react but is slower.[3] | |
| Buchwald-Hartwig | C2-Iodo | > 50 : 1 (vs Cl) | Base Strength | Strong bases may trigger side reactions at C6; use Cs |
Validated Experimental Protocols
Protocol A: Selective Suzuki Coupling at C2-Iodo
Objective: Synthesize 2-phenyl-6-chloropyridine without touching the chlorine atom.
Reagents:
-
2-iodo-6-chloropyridine (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
-
Pd(PPh
) (0.03 equiv) -
Na
CO (2.0 equiv, 2M aqueous) -
DME (Dimethoxyethane) or Toluene/EtOH
Methodology:
-
Degassing: Charge a reaction flask with the pyridine, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x).
-
Solvent Addition: Add degassed DME and aqueous Na
CO . -
Reaction: Heat to 80 °C for 4-6 hours. Note: Do not overheat (>100 °C) or use highly active ligands (e.g., SPhos, XPhos) at this stage, as they might begin to activate the C-Cl bond.
-
Monitoring: TLC/LCMS should show complete consumption of the starting iodide and formation of the mono-arylated product. The bis-arylated product should be <2%.
-
Workup: Standard aqueous extraction (EtOAc/Water).
-
Yield: Typically 85-95%.
Protocol B: Sequential Functionalization (C2 then C6)
Objective: Convert the product from Protocol A into 2-phenyl-6-(4-tolyl)pyridine.
Reagents:
-
2-phenyl-6-chloropyridine (Product of A)
-
4-Tolylboronic acid (1.5 equiv)
-
Pd(OAc)
(0.05 equiv) + XPhos (0.10 equiv) or Pd-PEPPSI-IPr -
K
PO (3.0 equiv) -
1,4-Dioxane[4]
Methodology:
-
Catalyst Switch: The C-Cl bond is unreactive towards Pd(PPh
) at 80 °C. You must switch to an electron-rich, bulky phosphine (Buchwald ligands like XPhos) or an NHC-Pd catalyst to facilitate oxidative addition into the aryl chloride. -
Reaction: Heat to 100-110 °C for 12-16 hours.
-
Validation: The use of the specialized ligand is the "self-validating" step; without it, the reaction will stall, confirming the inertness of the C-Cl bond in step 1.
References
-
Chemoselective Synthesis of Arylpyridines via Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. [Link]
-
A generally applicable quantitative reactivity model for nucleophilic aromatic substitution. ChemRxiv. [Link]
-
Metal–halogen exchange. Wikipedia. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 6-Chloro-2-iodo-3-isopropoxypyridine
Executive Summary & Operational Context
6-Chloro-2-iodo-3-isopropoxypyridine (CAS: 1446342-99-7) is a critical halogenated heterocyclic intermediate, most notably utilized in the synthesis of KRAS G12C inhibitors such as Sotorasib (AMG 510) .
Unlike generic reagents, this compound presents a specific duality of risk:
-
Chemical Reactivity: The iodine substituent at the C2 position is highly labile, making it prone to homolytic cleavage under light or heat, potentially releasing corrosive iodine vapors.
-
Biological Activity: As a scaffold for potent bioactive molecules, it possesses lipophilic properties (enhanced by the isopropoxy group) that facilitate dermal absorption.
The Core Directive: Do not treat this merely as "another pyridine." Treat it as a High Potency Intermediate (HPI) requiring a "Defense in Depth" strategy.
Hazard Identification & Risk Profile
Based on Structure-Activity Relationships (SAR) and analog data (e.g., 6-Chloro-2-iodo-3-hydroxypyridine).
| Hazard Class | GHS Code | Description | Mechanism of Action |
| Skin Irritation | H315 | Causes skin irritation | Halogenated pyridines act as alkylating agents or sensitizers upon dermal contact. |
| Eye Irritation | H319 | Causes serious eye irritation | Corrosive potential of the pyridine nitrogen and halogen release. |
| STOT - SE | H335 | May cause respiratory irritation | Dust inhalation triggers mucosal inflammation in the upper respiratory tract. |
| Reactivity | N/A | Light/Heat Sensitive | Carbon-Iodine bonds are weaker than C-Cl or C-Br; degradation releases |
Critical Insight: The isopropoxy group increases the LogP (lipophilicity) compared to its hydroxy- analogs. This implies faster permeation through standard nitrile gloves once in solution.
PPE Selection Matrix: The "Defense in Depth"
Standard laboratory PPE is insufficient without specific material selection based on the state of matter (Solid vs. Solution).
A. Hand Protection (Glove Selection)
Data derived from permeation rates of halogenated heteroaromatics.
| Operational State | Primary Glove Layer | Secondary Glove Layer | Rationale |
| Dry Solid (Weighing) | Nitrile (4-5 mil) | None required | Solid transfer poses low permeation risk; abrasion resistance is key. |
| Solution (Alcohols/EtOAc) | Nitrile (Double, 8 mil total) | Nitrile (Disposable) | Isopropoxy group aids solubility in organic solvents; double gloving prevents breakthrough. |
| Solution (DCM/Chloroform) | Laminate (Silver Shield/Norfoil) | Nitrile (Outer grip) | CRITICAL: Halogenated solvents permeate nitrile in <2 minutes. Laminate is mandatory. |
B. Respiratory & Body Protection[1][2][3]
-
Respiratory:
-
Solid Handling: Minimum N95 (US) or P2 (EU) particulate respirator. If handling >50g, use a PAPR (Powered Air-Purifying Respirator) or conduct strictly inside a fume hood.
-
Solution: Fume hood sash at proper working height. If outside containment, use a half-mask with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Olive label) to capture potential iodine off-gassing.
-
-
Body: Tyvek® lab coat or sleeve covers recommended over standard cotton to prevent fabric contamination and "take-home" exposure.
-
Eyes: Chemical splash goggles (vented) are superior to safety glasses due to the fine particle size of the powder.
Operational Workflow & Logic
The following diagram illustrates the decision logic for safe handling, emphasizing the divergence between solid and liquid handling protocols.
Figure 1: Decision logic for PPE selection and handling based on physical state and solvent carrier.
Detailed Step-by-Step Protocol
Phase 1: Weighing & Transfer (Solid State)
Risk: Static electricity can cause this fine powder to "jump," leading to inhalation or surface contamination.
-
Engineering Control: Place the analytical balance inside a fume hood or a powder containment enclosure.
-
Static Mitigation: Use an ionizing anti-static gun on the spatula and weighing boat before dispensing.
-
Technique: Do not dump. Use a gentle tapping motion. If spillage occurs, do not blow on it. Wipe with a damp Kimwipe (acetone-wet) to capture particles.
Phase 2: Reaction Setup (Solubilization)
Risk: Once dissolved, the chemical barrier of the skin is easily breached.
-
Solvent Choice: If possible, avoid Dichloromethane (DCM). Use Ethyl Acetate or THF to allow for standard nitrile glove use.
-
Inerting: This compound is iodine-labile. Purge the headspace with Nitrogen or Argon to prevent oxidative degradation (which releases purple iodine vapor).
-
Visual Check: If the white/off-white powder turns pink/purple in solution before reagents are added, free iodine is present.
Phase 3: Waste Disposal (Cradle-to-Grave)
Directive: This is a Halogenated Organic Waste .
-
Segregation: Do NOT mix with acidic waste streams (e.g., waste from acid workups). Acid + Iodide salts can generate Hydroiodic Acid (HI) or free Iodine (
). -
Labeling: Explicitly tag as "Contains Halogenated Pyridines."
-
Container: Use amber glass or high-density polyethylene (HDPE). Avoid metal containers due to potential corrosion from free halogens.
Emergency Response
-
Skin Contact: Wash immediately with soap and water for 15 minutes.[1][2] Do not use alcohol (ethanol/isopropanol) for initial washing, as this may increase the solubility and absorption of the compound into the skin layers.
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately; halogenated compounds can cause corneal clouding.
-
Spill Cleanup:
References
-
Fisher Scientific. (2025).[2] Safety Data Sheet: 6-Chloro-2-iodo-3-hydroxypyridine (Analog Reference). Retrieved from
-
National Institutes of Health (NIH). (2024). Post-marketing safety concerns of sotorasib: A disproportionality analysis. (Context on final drug toxicity). Retrieved from
-
University of California, Berkeley. (2023). Glove Selection Guide for Halogenated Solvents. Retrieved from
-
Thermo Fisher Scientific. (2025). Handling Guidelines for Halogenated Heterocycles. Retrieved from
-
Temple University EHS. (2024). Halogenated Solvents and Waste Management in Laboratories.[4] Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
